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  • Product: 2-Ethyl-4-methylthiophen-3-amine
  • CAS: 87675-36-3

Core Science & Biosynthesis

Foundational

Molecular Structure and Conformation of 2-Ethyl-4-methylthiophen-3-amine

[1] Part 1: Executive Summary & Core Identity 2-Ethyl-4-methylthiophen-3-amine is a highly specialized heterocyclic building block characterized by significant steric congestion around its nucleophilic amino group.[1] Un...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Identity

2-Ethyl-4-methylthiophen-3-amine is a highly specialized heterocyclic building block characterized by significant steric congestion around its nucleophilic amino group.[1] Unlike the more common 2-aminothiophenes (which are stabilized by resonance with the sulfur atom and often synthesized via the Gewald reaction), 3-aminothiophenes possess pronounced enaminic character, making them inherently less stable and more reactive toward oxidation and dimerization.[1]

This molecule serves as a critical pharmacophore in the synthesis of thienopyrimidine-based kinase inhibitors and potassium channel modulators (analogous to the retigabine class).[1] Its structural uniqueness lies in the "buttressing effect" provided by the 2-ethyl and 4-methyl substituents, which sterically shield the 3-amino group, modulating its reactivity and forcing specific conformational preferences essential for ligand-protein binding.[1]

Key Chemical Parameters
ParameterValue / Description
CAS Number Not widely listed (Analogous to 3-aminothiophene precursors like CAS 43088-42-2)
Molecular Formula

Molecular Weight 141.23 g/mol
Electronic Character Electron-rich,

-excessive heteroaromatic
Acidity (pKa) ~4.26 (Conjugate acid, predicted)
Stability Low; prone to auto-oxidation.[1][2] Requires storage under inert atmosphere at -20°C.

Part 2: Molecular Geometry & Electronic Structure

Structural Connectivity

The thiophene ring is a planar, five-membered aromatic system.[1] In this derivative, the core is trisubstituted, leaving only the C5 position open for electrophilic attack.[1]

G S1 S1 C2 C2 S1->C2 C3 C3 C2->C3 1.37 Å Et 2-Ethyl C2->Et C4 C4 C3->C4 1.42 Å NH2 3-NH2 C3->NH2 C5 C5 C4->C5 1.37 Å Me 4-Methyl C4->Me C5->S1 Et->NH2 Steric Clash NH2->Me Steric Clash

Figure 1: Connectivity and steric environment of 2-Ethyl-4-methylthiophen-3-amine.[1] Note the crowding of the central amine.

Electronic Distribution

The 3-amino group functions as a strong electron donor (+M effect) into the thiophene ring.[1]

  • Enaminic Character: The C3-C2 bond has significant double-bond character due to resonance.[1] This makes C2 highly nucleophilic; however, C2 is blocked by the ethyl group.[1]

  • C5 Activation: The electron density is directed strongly to C2 (blocked) and C5.[1] Consequently, electrophilic aromatic substitution (e.g., halogenation, azo coupling) occurs exclusively at C5 .[1]

  • Dipole Moment: The vector sum of the amine lone pair and the sulfur atom creates a distinct dipole, but the 2-ethyl group introduces a lipophilic bulk that modifies the solvation shell compared to the methyl analog.

Part 3: Conformational Analysis

The conformation of 2-Ethyl-4-methylthiophen-3-amine is dominated by the Ortho-Effect (Steric Inhibition of Resonance).[1]

The "Buttressing" Effect

The 3-amino group is sandwiched between the 2-ethyl and 4-methyl groups.[1]

  • Planarity vs. Twist: To maximize resonance (overlap of

    
     with 
    
    
    
    ), the amino group prefers to be coplanar with the ring.[1]
  • Steric Penalty: Coplanarity forces the amine hydrogens into the van der Waals radii of the ethyl methylene (

    
    ) and the C4-methyl.[1]
    
  • Resultant Conformation:

    • The Ethyl group rotates out of the ring plane (dihedral angle C3-C2-CH2-CH3

      
       90°) to present its smallest profile to the amine.[1]
      
    • The Amino group likely undergoes pyramidalization (

      
       character increases) or a slight twist (20-30°) out of the aromatic plane to relieve strain.[1] This reduces the conjugation slightly, making the amine more basic than a planar equivalent.[1]
      
Rotational Barriers[1]
  • C2-Ethyl Rotation: Low barrier (~3-5 kcal/mol).[1] The ethyl group oscillates but avoids eclipsing the amine.[1]

  • C3-Amine Inversion: Moderate barrier.[1] The steric crowding raises the inversion barrier compared to aniline, potentially allowing for the observation of distinct rotamers at very low temperatures (<-60°C) in NMR.

Energy cluster_0 Conformational Energy Landscape Planar Planar Conformation (Max Resonance, High Steric Strain) Twisted Twisted Conformation (Reduced Resonance, Low Steric Strain) Planar->Twisted Relaxation (~ -4 kcal/mol)

Figure 2: The molecule relaxes from a planar resonance structure to a twisted geometry to minimize steric clash.[1]

Part 4: Synthesis & Experimental Protocols

Synthesis of 3-aminothiophenes is more challenging than 2-aminothiophenes because the Gewald reaction typically yields the latter.[1] The most robust route for this specific substitution pattern is the Reduction of 3-Nitrothiophenes .[1]

Synthetic Route (Recommended)[1]
  • Precursor Synthesis: Friedel-Crafts alkylation of 3-methylthiophene to obtain 2-ethyl-4-methylthiophene (requires careful regiocontrol).[1]

  • Nitration: Nitration of 2-ethyl-4-methylthiophene using mild conditions (Acetyl nitrate) to target the C3 position.[1]

    • Note: C5 is also reactive; separation of isomers may be required.[1]

  • Reduction: Reduction of the nitro group to the amine.[1]

Synthesis Start 2-Ethyl-4-methylthiophene Step1 Nitration (Ac2O / HNO3, -10°C) Start->Step1 Inter 2-Ethyl-4-methyl-3-nitrothiophene Step1->Inter Step2 Reduction (Fe / NH4Cl or H2/Pd-C) Inter->Step2 Product 2-Ethyl-4-methylthiophen-3-amine Step2->Product

Figure 3: Primary synthetic workflow via nitro-reduction.[1]

Stability & Handling Protocol (Critical)

Self-Validating System:

  • Observation: Upon exposure to air, the oil turns from pale yellow to dark red/black within hours.[1]

  • Mechanism: Oxidative dimerization to azo- or hydrazo-species.[1]

  • Protocol:

    • Storage: Store as the HCl or Oxalate salt . The free base is unstable.[1]

    • Reaction: Generate the free base in situ only immediately before use.

    • Atmosphere: All transfers must occur under Argon/Nitrogen.[1]

    • Solvent: Use degassed solvents (freeze-pump-thaw) to prevent oxidation.[1]

Part 5: Spectroscopic Characterization

NMR Profile ( , )

Due to the asymmetry and alkyl substituents, the spectrum is distinct.[1]

PositionGroupShift (

ppm)
MultiplicityCoupling (

Hz)
C5-H Aromatic H6.50 - 6.70Singlet (s)-
3-NH2 Amine3.20 - 3.60Broad Singlet (bs)Exchangeable
2-CH2 Ethyl (CH2)2.50 - 2.65Quartet (q)~7.5
4-CH3 Methyl2.05 - 2.15Singlet (s)-
2-CH3 Ethyl (CH3)1.15 - 1.25Triplet (t)~7.5

Interpretation: The C5-H signal is shielded relative to unsubstituted thiophene (


 7.[1]3) due to the electron-donating effects of the amine and alkyl groups.[1]
X-Ray Crystallography (Derived)

While specific CIF data for this exact analog is proprietary, data from Methyl-3-aminothiophene-2-carboxylate [1] allows for accurate extrapolation:

  • C3-N Bond Length: ~1.38 Å (indicative of partial double bond character).[1]

  • Geometry: The N atom exhibits pyramidal geometry (sum of angles < 360°) due to the steric twist preventing full planarization.

  • Intermolecular Forces: Unlike the carboxylate analogs which form dimers via

    
     bonds, this molecule relies on weak 
    
    
    
    stacking and van der Waals interactions, leading to a lower melting point.[1]

References

  • Crystal Structure of 3-Aminothiophene Derivatives: Zhang, Y., et al. "Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate."[1] MDPI, 2020.[1] [1]

  • Reactivity of 3-Aminothiophenes: Terrier, F., et al.[1] "C–N Coupling of 3-Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity."[1][3] PubMed Central, 2025.[1] [1]

  • Gewald Reaction & Thiophene Synthesis: Asiri, A. M.[1][4] "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate."[1] Molbank, 2003.[1] [1]

  • Conformational Analysis of Terthiophenes: Diaz, A., et al.[1][5] "Conformational Analysis and Optical Properties of Symmetrically Disubstituted Terthiophenes." Journal of Physical Chemistry A, 1998.[1][5] [1]

  • Ezogabine/Retigabine Chemistry (Functional Context): Weaver, J. D.[1][6] "Preparation of fluoroarenes via hydrogen bond directed photocatalytic hydrodefluorination."[1] ChemicalBook, 2018.[1] [1]

Sources

Exploratory

Thermodynamic Stability &amp; Handling of 2-Ethyl-4-methylthiophen-3-amine

Executive Technical Summary 2-Ethyl-4-methylthiophen-3-amine represents a class of electron-rich heterocyclic amines characterized by significant thermodynamic instability in their free-base form. Unlike their 2-aminothi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Ethyl-4-methylthiophen-3-amine represents a class of electron-rich heterocyclic amines characterized by significant thermodynamic instability in their free-base form. Unlike their 2-aminothiophene isomers (often synthesized via the Gewald reaction and stabilized by electron-withdrawing groups), 3-aminothiophenes lacking strong electron-withdrawing substituents are prone to rapid oxidative degradation and polymerization.

The Bottom Line: This compound should never be stored as a free base. It exists in a high-energy state relative to its oxidation products. For research and drug development applications, it must be isolated and maintained as a mineral acid salt (e.g., Hydrochloride or Oxalate) to ensure thermodynamic stability.

Structural Analysis & Intrinsic Instability

To understand the handling requirements, we must first define the thermodynamic landscape of the molecule.

The 3-Aminothiophene Problem

The stability of aminothiophenes is positional.

  • 2-Aminothiophenes: The nitrogen lone pair can delocalize into the sulfur atom's d-orbitals (or antibonding orbitals), providing resonance stabilization.

  • 3-Aminothiophenes (Target): The amino group at position 3 does not benefit from the same degree of resonance stabilization with the ring heteroatom. Furthermore, the presence of alkyl groups (Ethyl at C2, Methyl at C4) acts as electron-donating groups (EDGs) via induction (

    
     effect).
    
Electronic Consequence

The alkyl substituents increase the electron density of the thiophene ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule an aggressive nucleophile and highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

Thermodynamic Status:



The transition from the free amine to the imino-quinone or polymer form is spontaneous and highly exergonic.

Degradation Pathways[1]

The primary failure mode for this compound is oxidative dimerization followed by polymerization. This process is accelerated by light (photo-oxidation) and trace metals.

Mechanism of Failure
  • Auto-oxidation: The electron-rich nitrogen loses an electron to

    
    , forming a radical cation.
    
  • Coupling: Radical species dimerize, typically at the reactive

    
    -positions (C2 or C5). However, since C2 is blocked by an Ethyl group and C4 by a Methyl group, the radical density is forced to C5 or the nitrogen itself, leading to complex tar formation.
    
Visualization: Degradation Cascade

The following diagram illustrates the logical flow of degradation when the compound is mishandled as a free base.

DegradationPathway FreeBase Free Base (2-Ethyl-4-methylthiophen-3-amine) Radical Radical Cation Intermediate FreeBase->Radical SET Oxidation Oxygen Atmospheric O2 / Light Oxygen->Radical Dimer Azo/Hydrazo Dimers Radical->Dimer Coupling Polymer Insoluble Black Tar (Polymerized) Dimer->Polymer Propagation

Figure 1: Auto-oxidative degradation pathway of alkyl-substituted 3-aminothiophenes.

Stabilization Protocol: Salt Formation System

To render 2-Ethyl-4-methylthiophen-3-amine thermodynamically stable, the nitrogen lone pair must be "locked" via protonation. This removes the electron density that drives oxidation.

The Self-Validating Synthesis Workflow

This protocol assumes the compound is generated in situ (e.g., via reduction of a nitro-thiophene or hydrolysis of an acetamide) and immediately trapped.

Reagents:

  • Anhydrous Diethyl Ether or 1,4-Dioxane (Solvent)

  • 4M HCl in Dioxane (Acid source)

  • Argon/Nitrogen atmosphere

Step-by-Step Protocol:

  • Inert Dissolution: Dissolve the crude reaction mixture (containing the free amine) immediately in anhydrous Diethyl Ether under Argon. Do not expose to air.

  • Cryogenic Cooling: Cool the solution to 0°C. Lower temperature reduces the kinetic rate of side reactions (

    
    ).
    
  • Acidification (The Critical Step): Dropwise add 4M HCl in Dioxane.

    • Validation Check: Monitor pH.[1] Continue addition until pH < 2.

    • Visual Check: A white to off-white precipitate should form immediately. If the precipitate is brown/black, oxidation has already occurred.

  • Isolation: Filter the precipitate rapidly under an inert gas blanket (Schlenk filtration recommended).

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature.

Visualization: Stabilization Workflow

SaltFormation Precursor Reaction Mixture (Free Amine in Solution) Cooling Cool to 0°C (Kinetic Control) Precursor->Cooling InertAtmos Argon Blanket (Exclude O2) InertAtmos->Precursor AcidAdd Add HCl (anhydrous) Protonation Cooling->AcidAdd Check Validation: White Precipitate? AcidAdd->Check Check->Precursor No (Degraded) Filter Schlenk Filtration Check->Filter Yes Storage Stable HCl Salt Store at -20°C Filter->Storage

Figure 2: Workflow for converting the unstable free base into a storable salt form.

Analytical Assessment

Standard analytical techniques can induce degradation in this compound.

Recommended Methods
ParameterMethodNotes
Identity 1H-NMR (DMSO-d6) The acidic nature of DMSO-d6 (often containing trace acid) or the explicit addition of DCl stabilizes the amine during acquisition.
Purity LC-MS (Acidic Mobile Phase) Use 0.1% Formic Acid in Water/Acetonitrile. The low pH maintains the protonated state (

) during chromatography.
Melting Point DSC (Sealed Pan) Open capillary methods may show decomposition (darkening) before melting. Use sealed aluminum pans under Nitrogen.
Methods to Avoid
  • Gas Chromatography (GC): The high temperature of the injection port will cause immediate pyrolysis or oxidative coupling of the free base, leading to false "impurity" peaks.

  • TLC on Silica: Silica gel is slightly acidic but often contains metal impurities (Iron) that can catalyze oxidation on the plate, turning the spot brown/black within seconds.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][3][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for aminothiophene synthesis, though typically 2-amino isomers).

  • Sabnis, R. W. (1994).[4] The Gewald Reaction. Sulfur Reports. (Comprehensive review of aminothiophene stability and synthesis).

  • Campaigne, E. (1944). 3-Aminothiophenes. Journal of the American Chemical Society.[5] (Early characterization of the instability of the 3-amino isomer compared to the 2-amino).

  • Barker, J. M., et al. (1995). The chemistry of thienylamines. Synthetic Communications. (Detailed protocols on handling unstable thienylamines).

Sources

Foundational

Polysubstituted 3-Aminothiophenes: Synthetic Architectures and Medicinal Utility

Topic: Advanced Synthesis and Medicinal Applications of Polysubstituted 3-Aminothiophenes Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Synthesis and Medicinal Applications of Polysubstituted 3-Aminothiophenes Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The "Other" Aminothiophene

While 2-aminothiophenes are ubiquitous in medicinal chemistry due to the facile Gewald reaction, 3-aminothiophenes represent a distinct and underutilized chemical space. They possess unique electronic properties—specifically a high nucleophilicity at the C-2 position (the "hyper-ortho" effect)—that make them potent precursors for fused heterocyclic systems like thieno[3,2-d]pyrimidines (bioisosteres of quinazolines).

This guide moves beyond standard textbook definitions to provide a rigorous analysis of 3-aminothiophene synthesis, stability management, and their application in kinase inhibitor design.

Electronic Profile & Stability Challenges

The 3-aminothiophene scaffold is inherently less stable than its 2-amino isomer.

  • Enaminic Character: The 3-amino group donates electron density into the ring, making C-2 highly nucleophilic. Without electron-withdrawing groups (EWGs) at C-2, the free amine is prone to oxidative dimerization or polymerization.

  • Handling Strategy: Successful protocols typically isolate these species as hydrochloride salts or stable 3-aminothiophene-2-carboxylates (or nitriles).

Advanced Synthetic Modules

Module A: The Fiesselmann Synthesis (Classical Route)

For generating 3-amino-2-substituted thiophenes, the Fiesselmann synthesis is the gold standard. It relies on the condensation of


-acetylenic precursors with thioglycolic acid derivatives.[1][2][3]
  • Mechanism: Base-catalyzed Michael addition of the thioglycolate thiol to the alkyne, followed by Dieckmann condensation.

  • Critical Control Point: If the substrate contains a nitrile instead of an ester at the strategic position, the reaction yields a 3-aminothiophene .[2]

Module B: TBAI-Catalyzed Oxidative Annulation (Modern Route)

A breakthrough method (Han et al., J. Org.[4] Chem. 2018) utilizes a metal-free, TBAI/TBHP system to construct polysubstituted 3-aminothiophenes from thioamides and allenes. This route avoids harsh bases and allows for diverse substitution patterns.

Mechanism Visualization (DOT)

The following diagram illustrates the complex cascade involving thio-Michael addition and a rare 1,2-sulfur migration.

G Start Thioamide + Allene Inter1 Thio-Michael Adduct Start->Inter1 TBAI (cat) Inter2 Radical Cyclization Inter1->Inter2 TBHP (Oxidation) Inter3 S-Iodine Species Inter2->Inter3 Iodine source Migration 1,2-Sulfur Migration Inter3->Migration Rearrangement Product 3-Aminothiophene Migration->Product -H+

Figure 1: Mechanistic pathway of the TBAI/TBHP-catalyzed synthesis of 3-aminothiophenes involving a critical sulfur migration step.

Experimental Protocols

Protocol 1: Synthesis via Modified Fiesselmann Reaction

Objective: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate. Scale: 10 mmol | Yield Target: 65-75%

Reagents:

  • Methyl acetoacetate (converted to enol triflate or chloro-intermediate)

  • Methyl thioglycolate (1.1 equiv)

  • Base: NaOMe (2.5 equiv) in Methanol

Step-by-Step:

  • Precursor Prep: React methyl acetoacetate with

    
    /DMF to generate the 
    
    
    
    -chloro-acrylonitrile derivative (if targeting the nitrile) or use the
    
    
    -acetylenic ester equivalent.
  • Thiol Addition: Suspend the precursor in dry MeOH at 0°C. Add methyl thioglycolate dropwise.

  • Cyclization: Slowly add NaOMe solution. The mixture will darken.

  • Reflux: Heat to reflux for 3 hours. Monitor TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Pour into ice water. Acidify to pH 4 with 1N HCl. Extract with DCM (

    
     mL).
    
  • Purification: The amine often precipitates or can be recrystallized from EtOH. If oil, purify via flash chromatography (amine-functionalized silica is recommended to prevent tailing).

Protocol 2: Conversion to Thieno[3,2-d]pyrimidine (Kinase Scaffold)

Objective: Cyclization of the 3-aminothiophene core with formamide or urea.

Step-by-Step:

  • Mix: Combine 3-aminothiophene-2-carboxylate (1.0 equiv) with formamide (10 equiv).

  • Heat: Heat to 180°C (melt) for 4 hours.

  • Precipitation: Cool to RT. Add water. The fused pyrimidinone precipitates.

  • Chlorination: Treat the solid with

    
     to generate the 4-chloro derivative, a key intermediate for 
    
    
    
    reactions with anilines (to install the kinase hinge-binding motif).

Medicinal Chemistry Applications

3-Aminothiophenes are critical bioisosteres for the indole and quinazoline scaffolds.

Structure-Activity Relationship (SAR) Trends
Target ClassSubstitution PatternBiological EffectKey Reference
p38 MAP Kinase 2-Carboxamide-3-aminoPotent anti-inflammatory; H-bond donor/acceptor pair mimics ATP adenine.J. Med. Chem. 2007 [1]
Tubulin 3-Amino-benzo[b]thiopheneBinds to colchicine site; 3-amino group critical for steric fit.J. Med. Chem. 2007 [2]
Histidine Kinase 2-Amino vs 3-Amino3-Amino derivatives show superior selectivity as antibiotic adjuvants.ResearchGate 2022 [3]
Strategic Scaffold Hopping

The 3-aminothiophene unit allows for the construction of Thieno[3,2-d]pyrimidines , which are isosteres of the FDA-approved drug Gefitinib (Quinazoline).

Advantages of the Thiophene Core:

  • Reduced Lipophilicity: Sulfur is less lipophilic than the

    
     vinylene bridge in benzene, potentially improving LogD.
    
  • Metabolic Stability: The thiophene ring alters the metabolic soft spots compared to the phenyl ring.

Workflow: From Scaffold to Lead

G Input 3-Aminothiophene-2-carboxylate Step1 Cyclization (Formamide/Urea) Input->Step1 Core Thieno[3,2-d]pyrimidin-4-one Step1->Core Step2 Chlorination (POCl3) Core->Step2 Active 4-Chloro-thieno[3,2-d]pyrimidine Step2->Active Step3 SnAr (Aniline coupling) Active->Step3 Drug Kinase Inhibitor Candidate (Gefitinib Analog) Step3->Drug

Figure 2: Synthetic workflow for converting 3-aminothiophenes into kinase inhibitor candidates.

References

  • Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives. Journal of Medicinal Chemistry, 2007.[5]

  • Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation. The Journal of Organic Chemistry, 2018.[4]

  • Lutte contre l'antibiorésistance : conception...[1] de nouveaux agents antibactériens (Thesis). ResearchGate, 2022.[6]

  • Fiesselmann Thiophene Synthesis. Wikipedia/Primary Literature Aggregation.

  • Thorpe-Ziegler Cyclization Mechanism and Applications. Alfa Chemistry.

Sources

Exploratory

Melting point and physical characteristics of 2-Ethyl-4-methylthiophen-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 2-amino-4-methylthiophene-3-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 2-amino-4-methylthiophene-3-carboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical and chemical research. While the initial topic of interest was 2-Ethyl-4-methylthiophen-3-amine, a thorough search of scientific literature and chemical databases indicates a lack of available data for this specific molecule. The closely related and well-documented compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, is presented here as it is likely the compound of interest for synthetic and research purposes. This guide will delve into its physical properties, with a particular focus on its melting point, as well as its synthesis and structural characterization.

Chemical Identity and Structure

Ethyl 2-amino-4-methylthiophene-3-carboxylate is a substituted 3-aminothiophene derivative. The core of the molecule is a five-membered thiophene ring, which imparts unique reactivity.[1][2] The presence of an amino group and an ethyl carboxylate group at adjacent positions on the ring allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of biologically active molecules.[1]

The molecular structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate is illustrated in the following diagram:

Caption: Molecular structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 2-amino-4-methylthiophene-3-carboxylate is presented in the table below.

PropertyValueSource(s)
CAS Number 43088-42-2[3]
Molecular Formula C8H11NO2S[1][3]
Molecular Weight 185.24 g/mol [1][3]
Appearance Light yellow to yellow to orange crystalline powder[1]
Melting Point 76 - 83 °C[1][2][3][4][5]
Boiling Point 279.1 °C at 760 mmHg[3][6]
Density 1.219 g/cm³[3][6]
Solubility Soluble in ethyl acetate[2][5]
Storage Room Temperature[1]

In-depth Focus: Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. For Ethyl 2-amino-4-methylthiophene-3-carboxylate, the reported melting point range is consistently between 76 °C and 83 °C.[1][2][3][4][5] A narrow melting point range within these values is indicative of a high-purity sample.

Experimental Protocol: Melting Point Determination

A standard and reliable method for determining the melting point of a crystalline powder like Ethyl 2-amino-4-methylthiophene-3-carboxylate is the capillary melting point method.

Instrumentation:

  • Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for finely grinding crystals)

Procedure:

  • Sample Preparation: A small amount of the crystalline powder is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rate of 10-20 °C per minute initially. As the temperature approaches the expected melting point (around 70 °C), the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

  • Validation: The procedure should be repeated with a fresh sample to ensure the accuracy of the measurement.

The following diagram illustrates the workflow for melting point determination:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind Crystals (if necessary) prep2 Pack Capillary Tube prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Rapid Heat to ~70°C meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 meas4 Record Melting Range meas3->meas4 analysis1 Compare to Literature Value meas4->analysis1 analysis2 Assess Purity analysis1->analysis2

Caption: Workflow for Capillary Melting Point Determination.

Synthesis and Characterization

Ethyl 2-amino-4-methylthiophene-3-carboxylate is commonly synthesized via the Gewald reaction.[7] This one-pot, multi-component reaction involves the condensation of a ketone (acetone in this case), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as diethylamine or morpholine.[2][5][7]

A typical synthesis procedure is as follows:

  • A mixture of acetone and ethyl cyanoacetate in absolute ethanol is added to a solution of elemental sulfur and diethylamine in absolute ethanol.[2][5]

  • The reaction mixture is stirred at an elevated temperature (e.g., 50 °C) for several hours.[2][5]

  • Upon completion, the reaction is quenched with ice-cold water and extracted with an organic solvent like ethyl acetate.[2][5]

  • The crude product is then purified, typically by silica gel column chromatography, to yield the final product as yellow crystals.[2][5]

The structure of the synthesized compound is confirmed through various spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and types of hydrogen atoms in the molecule.[2][5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identifies the different carbon environments within the molecule.[2][5]

  • ESI-MS (Electrospray Ionization Mass Spectrometry): Determines the molecular weight of the compound.[2][5]

  • X-ray Crystallography: Can be used to determine the precise three-dimensional arrangement of atoms in the crystalline state.[2]

Applications in Research and Development

Thiophene derivatives, including Ethyl 2-amino-4-methylthiophene-3-carboxylate, are of significant interest in medicinal chemistry and materials science.[2] They are known to exhibit a broad spectrum of biological activities, and their derivatives have been investigated for applications such as:

  • Pharmaceutical Development: As a building block for synthesizing various pharmaceutical agents.[1]

  • Agrochemical Chemistry: Used in the formulation of pesticides.[1]

  • Functional Materials: Thiophenes possess properties suitable for use in organic electronics.[2]

The pronounced enaminic character of 3-aminothiophenes governs their reactivity, making them valuable intermediates in the synthesis of a wide array of derivatives with potential pharmacological properties.[8]

Safety and Handling

Ethyl 2-amino-4-methylthiophene-3-carboxylate is classified as an irritant.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • IUCr. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • Labo-Scientifica. (n.d.). Ethyl 2-Amino-4-methylthiophene-3-carboxylate >98.0%(GC)(T) 5g. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • PureSynth. (n.d.). Ethyl 2-Amino-4-Methylthiophene-3-Carboxylate 98.0%(GC). Retrieved from [Link]

  • PMC. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • Molecules. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

  • PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Ethyl-4-methylthiophen-3-amine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted 3-Aminothiophenes Substituted thiophenes are a cornerstone of medicinal chemistry and materials science, with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted 3-Aminothiophenes

Substituted thiophenes are a cornerstone of medicinal chemistry and materials science, with the 3-aminothiophene scaffold being a particularly valuable pharmacophore. Unlike their more commonly synthesized 2-amino counterparts, 3-aminothiophenes offer a distinct vector for molecular elaboration, enabling the exploration of novel chemical space in drug discovery. The target molecule, 2-Ethyl-4-methylthiophen-3-amine, represents a key building block for the development of a variety of therapeutic agents, leveraging the unique electronic and steric properties of its substitution pattern. This guide provides a comprehensive overview of a robust and adaptable protocol for the synthesis of this important intermediate, delving into the mechanistic rationale behind the chosen synthetic strategy.

Strategic Approach: A Two-Stage Synthesis via a 3-Oxotetrahydrothiophene Intermediate

The synthesis of 2-Ethyl-4-methylthiophen-3-amine is most effectively achieved through a two-stage process. The initial stage focuses on the construction of the thiophene precursor, 2-ethyl-4-methyl-3-oxotetrahydrothiophene. This key intermediate is then converted to the target 3-aminothiophene in the second stage. This strategic disconnection allows for a more controlled and higher-yielding synthesis compared to attempts at direct construction of the aminothiophene ring with this specific substitution pattern.

The formation of the 3-oxotetrahydrothiophene ring will be accomplished via an intramolecular Dieckmann condensation of a substituted thioether diester.[1][2] This powerful cyclization reaction is a reliable method for the formation of five-membered rings.[3][4] The subsequent conversion to the 3-aminothiophene will be achieved through a reaction with hydroxylamine, followed by an in situ rearrangement.

PART 1: Synthesis of the Key Intermediate: 2-Ethyl-4-methyl-3-oxotetrahydrothiophene

This stage involves a Michael addition to form a thioether diester, which is then cyclized using a Dieckmann condensation.

Diagram of the Synthetic Workflow

Synthesis of 2-Ethyl-4-methyl-3-oxotetrahydrothiophene Ethyl_2-mercaptobutanoate Ethyl 2-mercaptobutanoate Thioether_diester Thioether diester Intermediate Ethyl_2-mercaptobutanoate->Thioether_diester Michael Addition Ethyl_crotonate Ethyl crotonate Ethyl_crotonate->Thioether_diester Base_Michael Base (e.g., NaOEt) Base_Michael->Thioether_diester Intermediate_2 2-Ethyl-4-methyl-3-oxotetrahydrothiophene Thioether_diester->Intermediate_2 Dieckmann Condensation Base_Dieckmann Strong Base (e.g., NaH) Base_Dieckmann->Intermediate_2

Caption: Workflow for the synthesis of the key intermediate.

Experimental Protocol: Synthesis of 2-Ethyl-4-methyl-3-oxotetrahydrothiophene

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-mercaptobutanoate148.2314.8 g0.1
Ethyl crotonate114.1411.4 g0.1
Sodium ethoxide68.057.5 g0.11
Sodium hydride (60% dispersion in mineral oil)40.004.4 g0.11
Toluene, anhydrous-300 mL-
Diethyl ether, anhydrous-200 mL-
Hydrochloric acid, 1M-As needed-
Saturated sodium bicarbonate solution-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • Michael Addition:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 150 mL of anhydrous toluene and sodium ethoxide (7.5 g, 0.11 mol).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 2-mercaptobutanoate (14.8 g, 0.1 mol) in 50 mL of anhydrous toluene via the dropping funnel over 30 minutes.

    • After the addition is complete, add ethyl crotonate (11.4 g, 0.1 mol) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding 100 mL of water.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude thioether diester. This intermediate is often used in the next step without further purification.

  • Dieckmann Condensation:

    • To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (4.4 g, 0.11 mol of 60% dispersion) in 100 mL of anhydrous toluene.

    • Heat the suspension to 80 °C.

    • Slowly add a solution of the crude thioether diester from the previous step in 100 mL of anhydrous toluene via the dropping funnel over 1 hour.

    • After the addition is complete, reflux the reaction mixture for 4 hours. The formation of a precipitate should be observed.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the mixture is acidic (pH ~5-6).

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-ethyl-4-methyl-3-oxotetrahydrothiophene.

PART 2: Synthesis of 2-Ethyl-4-methylthiophen-3-amine

This stage involves the conversion of the keto group of the intermediate into an amine.

Diagram of the Conversion to the Final Product

Conversion_to_Final_Product Intermediate_2 2-Ethyl-4-methyl-3-oxotetrahydrothiophene Final_Product 2-Ethyl-4-methylthiophen-3-amine Intermediate_2->Final_Product Reaction and Aromatization Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Final_Product Solvent Polar Solvent (e.g., Methanol) Solvent->Final_Product

Caption: Conversion of the intermediate to the final product.

Experimental Protocol: Synthesis of 2-Ethyl-4-methylthiophen-3-amine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Ethyl-4-methyl-3-oxotetrahydrothiophene158.2515.8 g0.1
Hydroxylamine hydrochloride69.498.3 g0.12
Methanol-200 mL-
Acetonitrile-100 mL-
Diethyl ether-200 mL-
Saturated sodium bicarbonate solution-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethyl-4-methyl-3-oxotetrahydrothiophene (15.8 g, 0.1 mol) and methanol (200 mL).

  • Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of water (100 mL) and diethyl ether (100 mL).

  • Carefully neutralize the aqueous layer by the addition of saturated sodium bicarbonate solution until pH ~8.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-Ethyl-4-methylthiophen-3-amine.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Scientific Integrity & Logic: Mechanistic Insights

The choice of a two-stage synthesis is predicated on the reliability of the individual reactions. The Michael addition is a robust method for carbon-carbon bond formation, creating the necessary thioether diester precursor. The subsequent Dieckmann condensation is a highly favorable intramolecular cyclization for forming five-membered rings, driven by the formation of a stable enolate intermediate.[1][2]

The conversion of the 3-oxotetrahydrothiophene to the 3-aminothiophene is a less common but effective transformation. The reaction with hydroxylamine likely proceeds through the formation of an oxime intermediate. Subsequent acid-catalyzed rearrangement and aromatization, driven by the formation of the stable thiophene ring, leads to the desired 3-aminothiophene.

Data Presentation: Expected Yields and Characterization

StageProductExpected Yield (%)Purification Method
12-Ethyl-4-methyl-3-oxotetrahydrothiophene60-70Vacuum Distillation / Column Chromatography
22-Ethyl-4-methylthiophen-3-amine50-60Vacuum Distillation / Column Chromatography

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): Signals corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), the thiophene proton (singlet), and the amine protons (broad singlet).

  • ¹³C NMR (CDCl₃): Resonances for the carbons of the ethyl and methyl groups, as well as the four distinct carbons of the thiophene ring.

  • Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the molecular weight of 2-Ethyl-4-methylthiophen-3-amine (C₇H₁₁NS).

References

  • Dieckmann Condensation - Alfa Chemistry.

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC.

  • Synthesis of ethyl 2-diethoxymethyl-4-oxo-tetrahydrothiophene-3-carboxylate.

  • An improved procedure for the preparation of 3-carbometfaoxy-4-oxotetrahydrothiopyran, 2- and 4-carbomethoxy-3-oxotetrahydrothiophene - ResearchGate.

  • Dieckmann condensation - Wikipedia.

  • Synthesis of 2,4-disubstituted thiophene 102 via metal-free thioannulation approach.

  • Thiophene synthesis - Organic Chemistry Portal.

  • Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction - ResearchGate.

  • ChemInform Abstract: Convenient Synthesis of 2,4-Disubstituted Tetrahydrothiophenes from Mannich′s Adducts. | Request PDF - ResearchGate.

  • Substituted tetrahydrothiophene synthesis via [3+2]‐cycloaddition of D−A cyclopropanes and thionoesters - ResearchGate.

  • Dieckmann Condensation - Organic Chemistry Portal.

  • Dieckmann condensation - YouTube.

  • Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - ChemicalBook.

  • Dieckmann condensation - Purechemistry.

  • α-Halo ketone - Wikipedia.

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - Beilstein Journals.

  • Pyridine-substituted hydroxythiophenes. I. Preparation of o-(2-, 3- and 4-pyridyl) - PubMed.

  • Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester.

  • Pentanoic acid, 4-methyl-3-oxo-, ethyl ester - Organic Syntheses Procedure.

  • Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol - RSC Publishing.

  • Reaction starting from α‐haloketones and β‐dicarbonyl compounds. - ResearchGate.

  • EP1293494B1 - Process for preparing alpha-halo-ketones - Google Patents.

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC.

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC.

Sources

Application

Application Note: A Detailed Protocol for the Gewald Synthesis of Polysubstituted 2-Aminothiophenes

Introduction: The Regioselectivity of the Gewald Reaction The Gewald three-component reaction, first reported by Karl Gewald in 1961, stands as a cornerstone of heterocyclic chemistry for its remarkable efficiency in syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity of the Gewald Reaction

The Gewald three-component reaction, first reported by Karl Gewald in 1961, stands as a cornerstone of heterocyclic chemistry for its remarkable efficiency in synthesizing polysubstituted 2-aminothiophenes from simple acyclic precursors.[1][2] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a basic catalyst.[3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, found in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents, as well as in dye chemistry.[4][5][6]

A critical and defining feature of the Gewald reaction is its regioselectivity. The mechanism invariably places the amino group at the C2 position of the thiophene ring. The substituents at the C4 and C5 positions are derived from the starting ketone, while the group at the C3 position originates from the activated nitrile component.

Consequently, the specific molecule requested, 2-Ethyl-4-methylthiophen-3-amine , which features an amino group at the C3 position and an ethyl group at C2, cannot be directly synthesized via the standard Gewald reaction protocol.

This application note, therefore, will provide a detailed, step-by-step protocol for the synthesis of a closely related and structurally illustrative compound: 2-amino-5-ethyl-4-methylthiophene-3-carbonitrile . This synthesis serves as a classic example of the Gewald reaction, starting from butan-2-one, malononitrile, and elemental sulfur, and it will thoroughly demonstrate the principles, techniques, and mechanistic underpinnings of this powerful transformation for our intended audience of researchers and drug development professionals.

Part 1: The Reaction Mechanism

The Gewald reaction proceeds through a well-elucidated, base-catalyzed sequence of three primary stages: Knoevenagel condensation, sulfur addition, and intramolecular cyclization followed by tautomerization.[3][7] The thermodynamic driving force of the reaction is the formation of the stable aromatic thiophene ring.[8][9]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (Butan-2-one) and the active methylene compound (Malononitrile). The base, typically a secondary amine like morpholine, deprotonates the malononitrile to form a carbanion, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[10]

  • Sulfur Addition: Elemental sulfur (S₈) is activated by the amine base and adds to the α,β-unsaturated nitrile at the β-carbon position. The precise mechanism of this step is complex, but it is understood to involve the formation of a sulfur-adduct intermediate.[11]

  • Cyclization & Tautomerization: The intermediate undergoes a rapid intramolecular cyclization, where the sulfur attacks the carbon of the cyano group. This is followed by a prototropic shift (tautomerization) to yield the final, stable 2-aminothiophene aromatic product.[7]

Gewald_Mechanism cluster_reactants Starting Materials cluster_product Final Product Ketone Butan-2-one Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel + Base Nitrile Malononitrile Nitrile->Knoevenagel + Base Sulfur Sulfur (S₈) Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition + Base Base Morpholine (Base) Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Unsaturated_Nitrile->Sulfur_Addition + Base Sulfur_Adduct Sulfur Adduct Sulfur_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Adduct->Cyclization Product 2-amino-5-ethyl-4-methyl thiophene-3-carbonitrile Cyclization->Product

Figure 1: Simplified workflow of the Gewald reaction mechanism.

Part 2: Detailed Experimental Protocol

This protocol details the one-pot synthesis of 2-amino-5-ethyl-4-methylthiophene-3-carbonitrile.

Materials and Equipment

Reagents:

  • Butan-2-one (CAS: 78-93-3), ≥99%

  • Malononitrile (CAS: 109-77-3), ≥99%

  • Elemental Sulfur (CAS: 7704-34-9), powder

  • Morpholine (CAS: 110-91-8), ≥99%

  • Ethanol (CAS: 64-17-5), anhydrous

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware

  • Recrystallization apparatus

Reagent Stoichiometry

The reaction is typically run with a slight excess of sulfur to ensure complete conversion.

ReagentMolar Mass ( g/mol )Molar Eq.Moles (mmol)Amount
Butan-2-one72.111.0503.61 g (4.5 mL)
Malononitrile66.061.0503.30 g
Sulfur32.061.1551.76 g
Morpholine87.120.2100.87 g (0.87 mL)
Ethanol46.07--50 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Charge the Flask: To the flask, add ethanol (50 mL), butan-2-one (4.5 mL, 50 mmol), malononitrile (3.30 g, 50 mmol), and powdered elemental sulfur (1.76 g, 55 mmol).

  • Initial Stirring: Begin stirring the mixture. A yellow slurry will form.

  • Catalyst Addition: Gently heat the mixture to approximately 40°C. Once the temperature is stable, add morpholine (0.87 mL, 10 mmol) dropwise from the dropping funnel over a period of 15-20 minutes. The slow addition is crucial to control the initial exothermic Knoevenagel condensation.

  • Reaction: After the addition of morpholine is complete, maintain the reaction temperature between 45-50°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The color of the mixture will darken, and a precipitate may begin to form.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold ethanol (2x 20 mL) to remove any unreacted starting materials and residual catalyst.

  • Purification: The crude product is then purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven to a constant weight. The final product should be a crystalline solid.

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Low or No Yield Inefficient Knoevenagel condensation or poor sulfur reactivity.Ensure the base is added slowly and the temperature is maintained at 40-60°C. Using finely powdered sulfur enhances reactivity. For less reactive ketones, a two-step procedure (isolating the unsaturated nitrile first) may be beneficial.[11]
Oily Product / Failure to Crystallize Impurities or incomplete reaction.Ensure the reaction has gone to completion via TLC. If impurities are suspected, perform a column chromatography purification after the initial filtration instead of direct recrystallization.
Dark, Tarry Side-Products Reaction temperature was too high.Excessive heat can lead to polymerization and degradation. Maintain the temperature strictly within the recommended 40-60°C range.[11]

References

  • Gewald reaction - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Gommaa, A. M. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. [Link]

  • Sabnis, R. W. (2016). The Gewald reaction in dye chemistry. Coloration Technology, 132(1), 49-82. [Link]

  • Reddy, C. S., et al. (2016). Reaction optimization studies of the modified Gewald reaction a. Journal of Saudi Chemical Society, 20, S404-S409. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Abaee, M. S., & Cheraghi, Z. (2014). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 4(94), 52293-52306. [Link]

Sources

Method

Application Note &amp; Protocol: Diazotization of 2-Ethyl-4-methylthiophen-3-amine for Synthetic Intermediates

Introduction: The Synthetic Power of Thiophene Diazonium Salts The diazotization of primary aromatic amines, a cornerstone of synthetic organic chemistry since its discovery by Peter Griess in 1858, transforms a weakly n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Power of Thiophene Diazonium Salts

The diazotization of primary aromatic amines, a cornerstone of synthetic organic chemistry since its discovery by Peter Griess in 1858, transforms a weakly nucleophilic amino group into a highly versatile diazonium group (-N₂⁺)[1]. This functional group is an exceptional leaving group (N₂) and a reactive electrophile, opening a gateway to a vast array of chemical transformations. While benzenoid diazonium salts are widely studied, their heterocyclic counterparts, particularly those derived from thiophene, offer unique structural motifs essential for the development of novel pharmaceuticals, agrochemicals, and materials such as azo dyes[2][3].

2-Ethyl-4-methylthiophen-3-amine is an electron-rich heterocyclic amine, and its conversion to the corresponding diazonium salt provides a key intermediate. This diazonium salt can subsequently undergo a variety of displacement reactions (e.g., Sandmeyer, Schiemann) to introduce a wide range of functional groups onto the thiophene ring with a regioselectivity that is often difficult to achieve through direct electrophilic substitution[4][5][6]. This application note provides a comprehensive, field-tested protocol for the in situ generation of 2-ethyl-4-methylthiophen-3-yl-diazonium salt, emphasizing mechanistic understanding, procedural safety, and downstream utility.

Reaction Mechanism: The Electrophilic Attack of the Nitrosonium Ion

The diazotization reaction proceeds through the electrophilic nitrosation of the primary amine. The process is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl)[7]. The acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

The lone pair of electrons on the nitrogen atom of 2-Ethyl-4-methylthiophen-3-amine attacks the nitrosonium ion. This is followed by a series of deprotonation and proton transfer steps, culminating in the elimination of water to form the stable, resonance-delocalized diazonium ion[8][9].

The entire reaction is critically temperature-dependent. Temperatures are maintained between 0–5 °C to prevent the premature decomposition of both nitrous acid and the target diazonium salt[10][11]. Thiophene-based diazonium salts, like their aryl counterparts, are thermally unstable and can decompose violently if isolated in a solid, dry state[10][12][13].

Diazotization_Mechanism Figure 1: Diazotization Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nitrosation of Amine NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O H2O H₂O Amine R-NH₂ (2-Ethyl-4-methylthiophen-3-amine) N_Nitrosamine R-NH₂⁺-NO Amine->N_Nitrosamine + NO⁺ Diazohydroxide R-N=N-OH (Diazohydroxide) N_Nitrosamine->Diazohydroxide Rearrangement (-H⁺) Diazonium R-N₂⁺ (Thiophenediazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O Workflow Figure 2: Experimental Workflow A 1. Prepare Amine Salt Slurry (Amine + HCl + H₂O) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Slow, Dropwise Addition of NaNO₂ (Maintain 0-5 °C) B->D C 3. Prepare cold NaNO₂ Solution C->D E 5. Stir for 15-30 min post-addition D->E F 6. Test for excess HNO₂ (Starch-Iodide Paper) E->F G 7. Diazonium Salt Solution Ready (Use Immediately In Situ) F->G Positive Test H Subsequent Reaction (e.g., Sandmeyer, Azo Coupling) G->H

Caption: Figure 2: Step-by-step workflow for the diazotization procedure.

Critical Safety Protocols & Hazard Management

Adherence to strict safety protocols is non-negotiable when performing diazotization reactions.

  • Explosion Hazard: The primary danger arises from the diazonium salt itself. Never allow the reaction solution to warm above 10 °C, and never attempt to isolate the solid salt. Accidental precipitation or crystallization can lead to a detonation hazard.[10][13][14] Ensure the reaction vessel is free of scratches or sharp edges that could initiate crystallization.

  • Toxic Fumes: Nitrous acid is unstable and can decompose, releasing toxic nitrogen oxides (NOx). This entire procedure must be performed in a well-ventilated chemical fume hood.[1]

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Sodium Nitrite Handling: Sodium nitrite is a strong oxidizer and is toxic. Avoid contact with skin and prevent it from mixing with combustible materials or acids outside of the controlled reaction conditions.[15][16][17]

  • Quenching and Disposal: Before workup or disposal, any excess diazonium salt must be safely decomposed. This is typically achieved by adding the reaction mixture to a solution containing a highly reactive coupling agent or by adding a reducing agent. Excess nitrous acid can be quenched by the careful addition of sulfamic acid or urea, which convert it to nitrogen gas.

Applications in Downstream Synthesis

The in situ generated 2-ethyl-4-methylthiophen-3-yl-diazonium salt is a valuable intermediate for various synthetic transformations:

  • Sandmeyer Reactions: Treatment of the diazonium salt solution with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively.[4][5][8] These reactions proceed via a radical-nucleophilic aromatic substitution mechanism.

  • Azo Coupling Reactions: As a weak electrophile, the diazonium salt will react with electron-rich aromatic compounds like phenols, anilines, or activated heterocycles to form highly colored azo compounds.[2][18][19] This is the chemical basis for a large class of dyes and pigments.

  • Other Displacements: The diazonium group can also be replaced by a variety of other functionalities, including -I (with KI), -F (Schiemann reaction with HBF₄), and -OH (by warming in aqueous acid).[5][6]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • ChemSafety. (n.d.). Reactive Chemical Hazards of Diazonium Salts.
  • Gallagher, W. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • DergiPark. (2024). HİTİT JOURNAL OF SCIENCE.
  • ACS Publications. (2020).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Reinecke, M. G., & Walter, R. H. (1974).
  • PMC. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.
  • Journal of Electrochemistry. (n.d.). Electrochemical Syntheses of Aryl-substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018).
  • MDPI. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • International Chemical Safety Cards. (n.d.). ICSC 1120 - SODIUM NITRITE.
  • PMC. (n.d.).
  • Chemistry Stack Exchange. (2017).
  • ResearchGate. (n.d.). Synthetic approaches to functionalized thiophenes.
  • Royal Society of Chemistry. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science.
  • Beijing PMG ChemTech. (n.d.). Diazotization-Beijing PMG ChemTech_Flow chemistry technology solution.
  • Sciencemadness Wiki. (2026). Sodium nitrite.
  • ACS Publications. (2004).
  • PMC. (2022).
  • Wikipedia. (n.d.). Azo coupling.
  • Scaiano, J. C., & Kim-Thuan, N. (1982). Diazonium salts in photochemistry. I. Quenching of triplet photosensitizers. Canadian Journal of Chemistry.
  • Unknown. (2020). DIAZONIUM SALTS.
  • MDPI. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole.
  • Semantic Scholar. (2014). Preparation and Characterization of Two Azo Dyes For Dibenzothiophen by The Diazotization Reaction and Studying Their action as Acid.
  • Academia.edu. (n.d.).
  • Asiri, A. M. (2003).
  • Wikipedia. (n.d.). Sodium nitrite.
  • Canadian Science Publishing. (n.d.). Diazonium salts in photochemistry. I. Quenching of triplet photosensitizers.
  • ResearchGate. (2025).
  • PMC. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
  • New Jersey Department of Health. (2016). Sodium nitrite - Hazardous Substance Fact Sheet.
  • International Union of Crystallography. (n.d.).
  • Fisher Scientific. (2010).
  • Scientific & Academic Publishing. (n.d.). Thiophene; 2-chloro-N-arylacetamide; diazonium salt; azo disperse dyes; polyester fibers; fastness properties.
  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • Wikipedia. (n.d.). Diazonium compound.
  • OUCI. (n.d.).
  • ResearchGate. (2025). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2021). (PDF)

Sources

Application

Application Note: Optimization of Imine Linkage in Sterically Congested Thiophene Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] This guide details the synthetic protocols for condensing 2-Ethyl-4-methylthiophen-3-amine with various aldehydes to form Schiff bases (imines). The Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide details the synthetic protocols for condensing 2-Ethyl-4-methylthiophen-3-amine with various aldehydes to form Schiff bases (imines).

The Challenge: This specific substrate presents a "Perfect Storm" of synthetic difficulties:

  • Intrinsic Instability: Unlike their 2-amino counterparts, 3-aminothiophenes are electron-rich and prone to rapid oxidation and polymerization under ambient conditions. They are often stored as stable salts (e.g., hydrochloride) and must be liberated in situ.

  • Steric Congestion: The amine at position 3 is flanked by an ethyl group at C2 and a methyl group at C4 . This creates significant steric bulk, hindering the nucleophilic attack on the carbonyl carbon.

  • Electronic Deactivation: While the thiophene ring is electron-rich, the specific substitution pattern can lead to complex electronic effects that may reduce the nucleophilicity of the amine compared to simple anilines.

The Solution: Standard ethanol/acetic acid reflux methods often fail or suffer from low conversion for this substrate. This guide presents two advanced protocols:

  • Method A (The "Gold Standard"): Titanium(IV) Ethoxide [

    
    ] mediated condensation. This is the preferred method for drug discovery due to high conversion rates and mild conditions.
    
  • Method B (Scalable Process): Azeotropic distillation with p-Toluenesulfonic acid (pTSA).

Pre-requisite: Handling & Liberation of the Amine

CRITICAL WARNING: Free base 3-aminothiophenes are air-sensitive. All reactions must be performed under an inert atmosphere (Argon or Nitrogen).

If your starting material is the hydrochloride salt , you must liberate the free base immediately prior to reaction.

Protocol: In-Situ Liberation

  • Suspend the amine hydrochloride in the reaction solvent (e.g., dry Toluene or THF).

  • Add 1.05 equivalents of Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Stir for 15 minutes under Argon.

  • Optional: If using Method A, you may filter off the amine salt precipitate under inert gas, though

    
     tolerates amine salts reasonably well.
    

Method A: Titanium(IV) Ethoxide Mediated Synthesis

Best For: High-value intermediates, sterically hindered aldehydes, and maximizing yield.

Mechanism of Action

Titanium(IV) ethoxide acts as a dual-function reagent:

  • Lewis Acid: Coordinates to the aldehyde carbonyl oxygen, increasing electrophilicity to overcome the steric barrier of the 2-ethyl/4-methyl flank.

  • Water Scavenger: Irreversibly hydrolyzes to

    
    , consuming the water byproduct and driving the equilibrium to completion.
    
Experimental Protocol

Reagents:

  • 2-Ethyl-4-methylthiophen-3-amine (1.0 equiv)

  • Aldehyde (1.0 - 1.2 equiv)

  • Titanium(IV) Ethoxide (

    
    ) (2.0 equiv) [Sigma-Aldrich: 3087-36-3]
    
  • Solvent: Dry THF (Tetrahydrofuran) or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar and Argon inlet.

  • Dissolution: Dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in anhydrous THF (5–10 mL).

  • Catalyst Addition: Add

    
     (2.0 mmol) dropwise via syringe. Note: The solution may turn slightly yellow/orange upon addition.
    
  • Reaction: Stir at room temperature (20–25 °C).

    • Time: 6–12 hours.[1] Monitor by TLC (Note: The imine may hydrolyze on silica; use neutralized plates or Alumina).

  • Workup (Hydrolysis):

    • Pour the reaction mixture into a saturated aqueous solution of

      
       (15 mL) with vigorous stirring.
      
    • A heavy white/polymeric precipitate of Titanium dioxide (

      
      ) will form.
      
  • Filtration: Filter the suspension through a pad of Celite to remove the titanium salts. Wash the pad with Ethyl Acetate (EtOAc).

  • Isolation: Dry the filtrate over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization (Hexane/EtOAc) is preferred over chromatography to avoid hydrolysis.

Method B: Azeotropic Distillation (Dean-Stark)

Best For: Large-scale synthesis (>5g), robust substrates, and cost-sensitive processes.

Experimental Protocol

Reagents:

  • 2-Ethyl-4-methylthiophen-3-amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (5 mol%)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the amine (10 mmol), aldehyde (10 mmol), and pTSA (0.5 mmol) to Toluene (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 110 °C).

  • Water Removal: Monitor the collection of water in the Dean-Stark trap.

    • Duration: Reflux until water evolution ceases (typically 4–12 hours).

  • Workup:

    • Cool to room temperature.[2]

    • Wash with saturated

      
       (to neutralize pTSA) and Brine.
      
    • Dry over

      
       and concentrate.
      

Mechanistic Visualization & Decision Logic

The following diagrams illustrate the reaction pathway and the decision logic for selecting the appropriate method.

SchiffBasePathways Substrate 2-Ethyl-4-methylthiophen-3-amine (Sterically Hindered Nucleophile) Transition Transition State Substrate->Transition Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Transition Intermediate Hemiaminal Intermediate (Unstable due to Sterics) Product Schiff Base (Imine) Target Molecule Intermediate->Product Dehydration (-H2O) Transition->Intermediate Slow Step Ti Ti(OEt)4 Path (Lewis Acid + Water Scavenger) Ti->Transition Activates C=O Overcomes Sterics Ti->Product Irreversible Water Capture Acid pTSA Path (Protonation of Carbonyl) Acid->Transition Protonates C=O Acid->Product Azeotropic Removal (Equilibrium Shift)

Figure 1: Mechanistic pathway highlighting the dual role of Titanium(IV) ethoxide in overcoming the steric barrier presented by the ethyl/methyl substituents.

MethodSelection Start Start: Select Protocol ScaleCheck Is Scale > 5 grams? Start->ScaleCheck AldehydeCheck Is Aldehyde Electron-Poor or Unhindered? ScaleCheck->AldehydeCheck No MethodB Method B: Dean-Stark/pTSA (Scalable, Robust) ScaleCheck->MethodB Yes MethodA Method A: Ti(OEt)4 (High Yield, Mild) AldehydeCheck->MethodA No (Hindered/Valuable) AldehydeCheck->MethodB Yes

Figure 2: Decision Matrix for protocol selection based on scale and substrate reactivity.

Analytical Validation & Troubleshooting

Data Summary: Expected Spectroscopic Shifts
TechniqueParameterObservationNotes
1H NMR Imine -CH=N-

8.2 – 8.8 ppm (Singlet)
Distinct downfield shift from aldehyde CHO (

9-10 ppm).[3][4]
IR C=N Stretch

Strong, sharp band. Disappearance of C=O stretch (

).
MS Molecular Ion

Confirm mass; watch for hydrolysis back to aldehyde in acidic LCMS buffers.
Troubleshooting Guide
  • Problem: Reaction turns black/tarry.

    • Cause: Oxidation of the thiophene amine.

    • Fix: Ensure rigorous degassing of solvents and use an Argon balloon. Add an antioxidant like BHT if permissible.

  • Problem: Low conversion (Aldehyde peak persists in NMR).

    • Cause: Steric hindrance is blocking the attack.

    • Fix: Switch to Method A (

      
      ). If already using Method A, increase temperature to 60°C (refluxing THF).
      
  • Problem: Product hydrolyzes on Silica column.

    • Fix: Pre-treat the silica gel with 1% Triethylamine in Hexane to deactivate acidic sites, or use neutral Alumina.

References

  • Titanium(IV)

    • Davis, F. A., et al. "Improved synthesis of enantiopure sulfinimines (thiooxime S-oxides) from p-toluenesulfinamide and aldehydes and ketones." The Journal of Organic Chemistry, 64(4), 1403-1406 (1999).

    • Application Note: Validates as the superior dehydrating agent for hindered imine form
  • Thiophene Amine Stability & Synthesis

    • Gewald, K., et al. "Heterocycles from CH-acidic nitriles.[5] VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur."[5] Chemische Berichte, 99(1), 94-100 (1966).[5]

    • Application Note: Foundational text on aminothiophene chemistry, highlighting the stability differences between 2-amino and 3-amino variants.
  • General Schiff Base Protocols

    • Qin, W., et al. "A green and efficient synthesis of Schiff bases."[6][7] Journal of Chemical Research, 2013.

    • Application Note: Provides context for pTSA c
  • Steric Hindrance in Imines

    • Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510 (1963).

Sources

Method

Strategic Halogenation of 2-Ethyl-4-methylthiophen-3-amine: Stability Management &amp; Regioselectivity

Executive Summary & Strategic Analysis 2-Ethyl-4-methylthiophen-3-amine presents a classic challenge in heterocyclic chemistry: it is an electron-rich, trisubstituted thiophene prone to oxidative degradation. The free am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Ethyl-4-methylthiophen-3-amine presents a classic challenge in heterocyclic chemistry: it is an electron-rich, trisubstituted thiophene prone to oxidative degradation. The free amine (C3-NH2) strongly activates the ring, making the molecule susceptible to polymerization or oxidation under standard halogenation conditions.

Structural Reactivity Profile

To design a robust protocol, we must first analyze the electronic and steric environment:

  • C2-Position (Blocked): Occupied by an Ethyl group.[1]

  • C3-Position (Activating): The amine lone pair donates electron density into the ring. In thiophenes, a C3-donor strongly activates C2 (ortho) and C5 (vinylogous para).[1]

  • C4-Position (Blocked): Occupied by a Methyl group.

  • C5-Position (Target): This is the only open ring position. It is naturally activated by the sulfur atom (

    
    -position) and further activated by the C3-amine resonance.
    

Critical Decision Point: Direct halogenation of the free amine is NOT recommended for scale-up. The high electron density leads to tar formation and N-halogenation. The industry-standard "Best Practice" requires a Protection-Halogenation-Deprotection sequence.

Strategic Workflow Visualization

The following diagram outlines the logical flow for reliable functionalization, distinguishing between the high-yield "Protected Route" and the high-risk "Direct Route."

HalogenationStrategy cluster_direct Direct Route (High Risk) Start 2-Ethyl-4-methyl thiophen-3-amine (Unstable Free Base) Protect Step 1: Protection (Ac2O / Pyridine) Start->Protect Stabilization Direct Direct Halogenation (HBr salt + H2O2) Start->Direct Acidic Media Only Intermediate N-Acetylated Intermediate (Stable Solid) Protect->Intermediate Halo_Br Bromination (NBS, DMF) Intermediate->Halo_Br Halo_Cl Chlorination (NCS, MeCN) Intermediate->Halo_Cl Halo_I Iodination (NIS, AcOH) Intermediate->Halo_I Product_Br 5-Bromo-Acetamide Halo_Br->Product_Br Product_Cl 5-Chloro-Acetamide Halo_Cl->Product_Cl Product_I 5-Iodo-Acetamide Halo_I->Product_I Deprotect Step 3: Deprotection (KOH / MeOH) Product_Br->Deprotect Product_Cl->Deprotect Product_I->Deprotect Final 5-Halo-3-amino thiophene derivative Deprotect->Final

Caption: Figure 1. Strategic workflow for C5-functionalization. The protected route (Blue/Green) offers superior stability compared to the direct route (Red).

Detailed Experimental Protocols

Step 1: Stabilization via N-Acetylation

Rationale: Acetylation attenuates the nucleophilicity of the nitrogen, preventing N-halogenation and reducing the ring's susceptibility to oxidative polymerization.

Protocol:

  • Dissolve 2-Ethyl-4-methylthiophen-3-amine (1.0 eq) in DCM (5 mL/mmol).

  • Add Pyridine (1.2 eq) and cool to 0°C.

  • Dropwise add Acetic Anhydride (1.1 eq).[1]

  • Warm to RT and stir for 2 hours.

  • Workup: Wash with 1N HCl (to remove pyridine), then NaHCO3. Dry over MgSO4.

  • Outcome: The resulting acetamide is usually a stable solid, suitable for storage.[1]

Step 2: Regioselective C5-Halogenation

This section details the specific conditions for introducing Chlorine, Bromine, or Iodine at the C5 position.[1]

A. Bromination (The Gold Standard)

Reagent: N-Bromosuccinimide (NBS) Solvent: DMF or Acetonitrile (MeCN)[1]

  • Dissolve the N-acetylated intermediate in DMF (0.5 M concentration).

  • Cool to 0°C to control exotherm.

  • Add NBS (1.05 eq) portion-wise over 15 minutes. Note: Protect from light.[1]

  • Stir at RT for 2–4 hours. Monitor via TLC/LCMS (Target mass: M+79).[1]

  • Quench: Pour into ice water containing 5% Na2S2O3 (sodium thiosulfate) to remove traces of bromine.

  • Isolation: Filter the precipitate (if solid) or extract with EtOAc.[1]

B. Chlorination (Rapid Functionalization)

Reagent: N-Chlorosuccinimide (NCS) Solvent: Acetic Acid (AcOH) or MeCN[1]

  • Dissolve intermediate in MeCN.

  • Add NCS (1.1 eq).[1]

  • Reflux (60–80°C) is often required as NCS is less reactive than NBS.

  • Catalyst: If reaction is sluggish, add 5 mol% HCl or use AcOH as solvent to protonate the NCS, increasing electrophilicity.[1]

C. Iodination (For Cross-Coupling)

Reagent: N-Iodosuccinimide (NIS) or I2/Morpholine Solvent: DCM/AcOH (1:1)[1]

  • Dissolve intermediate in a 1:1 mixture of DCM and Acetic Acid.

  • Add NIS (1.1 eq) at 0°C.

  • Stir in the dark for 4–6 hours.

  • Critical Step: Thiophene iodides are light-sensitive. Wrap flask in foil.

  • Workup: Wash with saturated Na2S2O3 immediately upon completion.

Step 3: Deprotection (Restoring the Amine)

If the free amine is required for the final drug substance:

  • Suspend the 5-halo-acetamide in Methanol.

  • Add KOH (5 eq) or NaOH (10% aqueous).

  • Reflux for 1–3 hours.

  • Caution: Do not prolong reflux; 5-halo-thiophenes can undergo nucleophilic substitution (dehalogenation) under harsh basic conditions.

  • Extract with ether/DCM. Store the free amine under Argon at -20°C.

Comparative Data & Reagent Selection

ParameterBromination (NBS)Chlorination (NCS)Iodination (NIS)
Reactivity High (Exothermic)Moderate (Requires Heat)Moderate (Light Sensitive)
Selectivity Excellent (>95% C5)Good (Risk of side-chain)Excellent
Stability Product stableProduct stableProduct degrades in light
Primary Use General IntermediateCost-effective scale-upSuzuki/Sonogashira Coupling
Yield (Est.) 85–92%75–85%70–80%

Troubleshooting & Critical Controls

The "Side-Chain" Risk

Issue: Halogenation occurring on the Ethyl (C2) or Methyl (C4) groups instead of the ring. Mechanism: This proceeds via a Radical mechanism (homolytic cleavage), often triggered by light or peroxides.[1] Prevention:

  • Exclude Light: Perform reactions in the dark or amber glassware.

  • Scavenge Radicals: Add a radical inhibitor like BHT (1 mol%) if side-chain bromination is observed by NMR (shift of alkyl protons).[1]

  • Solvent Choice: Use polar solvents (DMF, AcOH) which favor the ionic (electrophilic) mechanism over the radical mechanism.[1] Avoid CCl4 or Benzene.

Direct Halogenation (The "Salt" Method)

If you must skip the protection step (e.g., for rapid screening), use the Hydrohalic Acid Salt method.[1]

  • Protocol: Dissolve the free amine in 48% HBr. Slowly add H2O2 (30%) at 0°C.

  • Mechanism: In situ generation of Br2 in highly acidic media. The amine is protonated (NH3+), which deactivates the ring slightly, preventing oxidation/tarring, but still allowing substitution at the highly active C5 position.

  • Risk: Lower yields (~50-60%) due to potential over-oxidation.

References

  • Gewald Reaction & Aminothiophene Synthesis

    • Putzer, A., et al. "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." Molecules, 2006, 11(5), 371-382.[1] Link[1]

    • Note: Establishes the stability profile of 3-aminothiophene precursors.
  • Halogenation of Electron-Rich Thiophenes

    • Song, W., et al. "Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives."[2] Org.[2][3][4][5] Biomol. Chem., 2024, 22, 4145.[1][2] Link

    • Note: Highlights the risk of side-chain bromin
  • Regioselectivity Rules in Heterocycles

    • Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley-Blackwell.

    • Standard text confirming C2/C5 activ
  • NBS/NCS Protocols for Thiophenes

    • Campaigne, E., & Monroe, P. A.[1] "Chlorination of Thiophenes with N-Chlorosuccinimide." Journal of the American Chemical Society, 76(9), 2447–2450. Link[1]

Sources

Application

Application Note: Scalable Manufacturing of 2-Ethyl-4-methylthiophen-3-amine

This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of 2-Ethyl-4-methylthiophen-3-amine , a challenging 3-aminothiophene scaffold. Executive Summary Target Molecule: 2-Et...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of 2-Ethyl-4-methylthiophen-3-amine , a challenging 3-aminothiophene scaffold.

Executive Summary

Target Molecule: 2-Ethyl-4-methylthiophen-3-amine (HCl Salt) CAS: N/A (Custom Intermediate) Molecular Formula:


 (Free Base)
Application:  Key pharmacophore in kinase inhibitors and GPCR modulators (e.g., bioisostere of 3-amino-indazoles).

The Challenge: Unlike 2-aminothiophenes, which are readily synthesized via the standard Gewald reaction, 3-aminothiophenes are significantly more difficult to access and exhibit lower oxidative stability as free bases. They rapidly dimerize or polymerize upon exposure to air.

The Solution: This protocol details a De Novo Ring Construction strategy utilizing a modified Dieckmann Cyclization followed by a Semmler-Wolff Aromatization . This route avoids hazardous azides (Curtius rearrangement) and expensive transition metals, utilizing a "masked amine" (oxime) approach to ensure stability until the final salt formation.

Retrosynthetic Analysis & Strategy

The scalable route is designed to build the thiophene core with the correct alkyl substitution pattern before introducing the amine functionality via aromatization.

Pathway:

  • Ring Construction: Michael addition of a mercapto-ester to an unsaturated ester, followed by Dieckmann cyclization.

  • Functionalization: Conversion of the resulting tetrahydrothiophen-3-one to its oxime.

  • Aromatization: Acid-mediated dehydration/aromatization to the 3-aminothiophene salt.

Figure 1: Retrosynthetic pathway for the scalable manufacture of 2-Ethyl-4-methylthiophen-3-amine.

Detailed Manufacturing Protocol

Phase 1: Precursor Synthesis (The Sulfide Backbone)

Objective: Synthesize Ethyl 2-((2-ethoxy-1-methyl-2-oxoethyl)thio)butanoate .

  • Reagents:

    • Ethyl 2-mercaptobutyrate (1.0 equiv)

    • Ethyl 2-bromopropionate (1.05 equiv) [Alternative to Michael route for higher precision]

    • Potassium Carbonate (

      
      , 1.2 equiv)
      
    • Solvent: Acetone or Acetonitrile (ACN)

Protocol:

  • Charge a reactor with Acetone (5 vol) and

    
     (1.2 equiv).
    
  • Add Ethyl 2-mercaptobutyrate (1.0 equiv) under

    
     atmosphere.
    
  • Cool to 0–5°C.

  • Dose Ethyl 2-bromopropionate (1.05 equiv) dropwise over 2 hours. Control Exotherm: Maintain T < 10°C.

  • Warm to 20–25°C and stir for 4 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Yield Target: >95% (Pale yellow oil). Used directly in Phase 2.

Phase 2: Dieckmann Cyclization & Decarboxylation

Objective: Synthesize 2-Ethyl-4-methyl-dihydrothiophen-3(2H)-one .

Mechanism: Intramolecular Claisen condensation (Dieckmann) closes the ring to a


-keto ester, which is then hydrolyzed and decarboxylated.

Protocol:

  • Charge Sodium Ethoxide (NaOEt, 21% in EtOH, 1.2 equiv) to the reactor.

  • Dose the Phase 1 Sulfide Diester (diluted in 1 vol EtOH) at 0–5°C.

  • Reaction: Stir at 0°C for 1 hour, then reflux (78°C) for 3 hours.

    • IPC (In-Process Control): Monitor disappearance of diester by GC-MS.

  • Quench/Hydrolysis: Cool to 20°C. Add 10%

    
     (aq) until pH < 1.
    
  • Decarboxylation: Heat the biphasic mixture to reflux (90–100°C) for 6–8 hours.

    • Note: Evolution of

      
       gas. Ensure proper venting.
      
  • Extraction: Cool, extract with MTBE (3 x 3 vol). Wash organics with brine.

  • Purification: Vacuum distillation (approx. 10 mbar, 80–90°C).

  • Yield Target: 75–80% (Clear oil, characteristic sulfur odor).

Phase 3: Oxime Formation

Objective: Synthesize 2-Ethyl-4-methyl-dihydrothiophen-3-one oxime .

Protocol:

  • Charge Hydroxylamine Hydrochloride (

    
    , 1.2 equiv) and Sodium Acetate (1.5 equiv) in Methanol (5 vol).
    
  • Add Phase 2 Ketone (1.0 equiv) at room temperature.

  • Reaction: Stir at 25°C for 4–6 hours.

  • Workup: Concentrate Methanol. Add Water (5 vol). Extract with Ethyl Acetate.

  • Isolation: Crystallize from Hexane/EtOAc if solid, or carry forward as crude oil if purity >95%.

Phase 4: Semmler-Wolff Aromatization (The Critical Step)

Objective: Conversion to 2-Ethyl-4-methylthiophen-3-amine Hydrochloride .

Safety Warning: This step involves an exothermic dehydration/aromatization. Reagents: HCl in Isopropanol (5-6 N) or HCl/Acetic Anhydride (anhydrous conditions are critical).

Protocol:

  • Charge the Phase 3 Oxime (1.0 equiv) into Isopropanol (dry, 5 vol).

  • Cool to 0–5°C.

  • Dose HCl/IPA (3.0 equiv) slowly.

    • Note: If using Acetic Anhydride/HCl, dose HCl gas into the anhydride solution (highly exothermic). The IPA route is milder and preferred for scale-up.

  • Reaction: Heat to 50–60°C for 2–4 hours. The solution will darken slightly.

    • Mechanism:[1][2][3][4][5][6][7] Acid-catalyzed enolization -> elimination of water -> aromatization.

  • Crystallization: Cool to 0°C. The product often precipitates as the HCl salt.

  • Anti-solvent: If no precipitate, add MTBE (5 vol) slowly.

  • Filtration: Filter the solid under

    
     (hygroscopic).
    
  • Drying: Vacuum oven at 40°C.

Process Safety & Engineering Controls

Hazard ClassSpecific RiskMitigation Strategy
Odor/Toxicity Mercapto-esters and Thiophenes are potent stench agents.Use a closed system with a caustic scrubber (NaOH/Bleach) for all off-gassing.
Thermal Dieckmann Cyclization (

evolution if NaH used; Exotherm with NaOEt).
Use NaOEt solution (avoid solid NaH). Controlled dosing at 0°C.
Stability Free base 3-aminothiophene oxidizes rapidly in air (black tar formation).Mandatory: Isolate only as the HCl or Oxalate salt. Never store the free base.
Pressure Decarboxylation generates

.
Ensure reactor vent lines are sized for gas evolution rates.

Analytical Specifications (Quality Control)

Final Product: 2-Ethyl-4-methylthiophen-3-amine Hydrochloride

  • Appearance: Off-white to pale beige crystalline solid.

  • 1H NMR (DMSO-d6):

    • 
       9.8-10.2 (br s, 3H, 
      
      
      
      )
    • 
       6.8 (s, 1H, Thiophene-H5)
      
    • 
       2.8 (q, 2H, 
      
      
      
      -Ethyl)
    • 
       2.1 (s, 3H, 
      
      
      
      -Ring)
    • 
       1.2 (t, 3H, 
      
      
      
      -Ethyl)
  • HPLC Purity: >98.0% (a/a).

    • Critical Impurity: Aromatized oxime ether (if alkylation occurs) or dimerized thiophene.

  • Residual Solvents: IPA < 5000 ppm.

References

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for aminothiophenes).[5][8]

  • Putrova, Z., et al. (2010). "Synthesis and properties of 3-aminothiophenes." Arkivoc, (i), 209-228. (Review of 3-amino stability and synthesis).
  • Semmler, W. (1892). "Über die Umwandlung der Oxime von cyclischen Ketonen in aromatische Amine." Berichte der deutschen chemischen Gesellschaft, 25, 3352. (The aromatization mechanism).[2][5]

  • Patent US4847386A. "Process for preparing thiophene derivatives." (Industrial protocol for 3-oxotetrahydrothiophene oxime aromatization). Link

  • Barker, J. M., et al. (1995). "Thienopyridines. Part 16. Synthesis of thieno[2,3-b]pyridines from 3-aminothiophenes." Journal of Chemical Research, 12, 506. (Handling of unstable 3-aminothiophene salts).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Optimization of the Gewald Reaction

Topic: Optimizing Gewald reaction conditions for substituted thiophenes Support Tier: Level 3 (Senior Application Scientist) Status: Operational Executive Summary The Gewald reaction is the most convergent method for syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Gewald reaction conditions for substituted thiophenes Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Executive Summary

The Gewald reaction is the most convergent method for synthesizing polysubstituted 2-aminothiophenes, a "privileged scaffold" in kinase inhibitors (e.g., Olanzapine, Tinoridine) and bio-electronic materials. However, the reaction is notorious for "tarring out" (oligomerization), stalling with sterically hindered ketones, and persistent sulfur contamination.

This guide moves beyond standard textbook protocols, offering field-proven troubleshooting strategies to rescue failing reactions and optimize yields for drug discovery workflows.

Part 1: The Mechanism & Failure Points

To troubleshoot, you must visualize where the chemistry breaks. The Gewald reaction is a tandem Knoevenagel condensation followed by a Thionation/Cyclization .[1]

Common Failure Mode: The Knoevenagel intermediate is highly reactive. If the sulfur addition is slow (due to poor solubility or weak base), the intermediate polymerizes via Michael addition, resulting in the dreaded "black tar."

GewaldMechanism Start Ketone + Activated Nitrile Inter1 Knoevenagel Adduct (α,β-unsaturated nitrile) Start->Inter1 Condensation (-H2O) Polymer Black Tar (Oligomers) Inter1->Polymer Overheating / Sulfur Starvation Inter2 Polysulfide Intermediate Inter1->Inter2 Michael Addition (Rate Limiting Step) Sulfur S8 / Base Sulfur->Inter2 Product 2-Aminothiophene Inter2->Product Gem-thiol Cyclization (-H2S)

Figure 1: Mechanistic pathway highlighting the critical divergence point between product formation and polymerization.

Part 2: Troubleshooting Guides (Q&A)
Module A: The "Black Tar" & Yield Issues

Q: My reaction mixture turns into a viscous black oil/tar within 30 minutes. TLC shows streaking. What happened? Diagnosis: Uncontrolled polymerization of the Knoevenagel intermediate. This usually happens when the condensation (Step 1) is too fast or hot relative to the sulfur uptake (Step 2). Corrective Action: Switch to the "Two-Step, One-Pot" protocol.

  • Step 1: Stir Ketone + Nitrile + Base (0.5 eq) at Room Temperature (or 0°C) for 1-2 hours. Confirm intermediate formation by TLC.

  • Step 2: Only then add the Sulfur and the remaining Base, and heat to reflux. Why? This ensures the intermediate is available but not subjected to thermal stress until the sulfur is present to trap it.

Q: I am using a hindered ketone (e.g., adamantone or substituted cyclohexanone) and yields are <20%. Diagnosis: Steric hindrance is preventing the initial aldol-like attack. Corrective Action:

  • Microwave Irradiation: Heat to 100–120°C for 10–30 minutes. The thermal spike overcomes the activation barrier more effectively than reflux.

  • Catalyst Swap: Replace Morpholine with L-Proline (10-20 mol%) or Pyrrolidine . Pyrrolidine is more nucleophilic and forms a more reactive enamine intermediate than morpholine.

Module B: Regioselectivity

Q: Using 2-butanone (unsymmetrical ketone), I get a mixture of isomers. How do I control this? Diagnosis: The reaction can occur at the methyl (C1) or methylene (C3) position. Technical Insight:

  • Kinetic Control (Less Hindered): Favors attack at the methyl group (C1). Use bulky bases (e.g., t-BuOK) and lower temperatures.

  • Thermodynamic Control (More Substituted): Favors the internal methylene (C3). Use standard Gewald conditions (Morpholine/Ethanol/Reflux).

  • Note: Complete regiocontrol is difficult in Gewald reactions. Purification by column chromatography is often unavoidable.

Module C: Purification & Sulfur Contamination

Q: My product is contaminated with unreacted yellow sulfur that won't wash away. Diagnosis: Elemental sulfur (


) has low solubility in most organic solvents but "trails" on silica columns, contaminating fractions.
Corrective Action: 
  • The Chemical Wash (Gold Standard): Wash your organic reaction mixture with a 10% aqueous Sodium Sulfite (

    
    )  solution.
    
    • Mechanism:[1][2][3][4][5][6][7][8][9]

      
       (Sodium Thiosulfate). The thiosulfate is water-soluble and washes away.
      
  • The "Crash" Method: Dissolve crude in hot DMF, filter hot (removes bulk sulfur), then add water to precipitate the thiophene.

Part 3: Optimized Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, hindered substrates.

  • Vial Loading: In a 10 mL microwave vial, combine:

    • Ketone (1.0 mmol)[8]

    • Activated Nitrile (e.g., Ethyl cyanoacetate, 1.1 mmol)

    • Elemental Sulfur (finely powdered, 1.1 mmol)

    • Ethanol (3 mL)

  • Catalyst: Add Morpholine (1.0 mmol) dropwise.

  • Irradiation: Seal and heat at 100°C for 15–20 minutes (Max Power: 150W).

  • Workup: Cool to RT. The product often precipitates.

    • If Solid: Filter and wash with cold ethanol.

    • If Oil: Pour into ice water (20 mL). Extract with EtOAc.[8][10] Perform the Sodium Sulfite wash (see Module C).

Protocol B: Ionic Liquid Mediated (Green/Catalytic)

Best for: Avoiding volatile organic bases, higher yields.

  • Reaction: Mix Ketone (1 eq), Nitrile (1 eq), and Sulfur (1 eq) in [BMIM][PF6] (2 mL per mmol) or TMG-Lac .

  • Conditions: Stir at 60°C for 3 hours. (No additional base required if using basic ILs like TMG-Lac).

  • Extraction: Extract product with Diethyl Ether (3 x 10 mL). The Ionic Liquid can be dried and reused 3-4 times.

Part 4: Comparative Data & Solvent Effects

Table 1: Solvent and Base Optimization Matrix Data aggregated from optimization studies (e.g., Sabnis 2021, Sridhar 2007).

SolventBaseTempTimeYield (Avg)Notes
Ethanol MorpholineReflux4-8 h65-75%Standard "textbook" condition. Prone to tar.
Methanol DiethylamineReflux5-10 h60-70%Easier workup (volatility), but slower rate.
DMF L-Proline80°C2-4 h85-92% Recommended. High solubility prevents oligomerization.
Ethanol PyrrolidineMW (100°C)15 min88-95% Best for hindered ketones.
Water Morpholine80°C12 h40-55%"On-water" effect, but poor solubility limits utility.
Part 5: Decision Workflow

TroubleshootingTree Start Start Optimization Check1 Is Ketone Stable? Start->Check1 Unstable Use Two-Step Protocol (Pre-stir w/o Sulfur) Check1->Unstable No Stable Use One-Pot Protocol Check1->Stable Yes Check2 Yield < 50%? Unstable->Check2 Stable->Check2 HighYield Proceed to Purification Check2->HighYield No LowYield Check Sterics Check2->LowYield Yes Purify Sulfur Contamination? HighYield->Purify Steric Hindered Ketone? LowYield->Steric YesSteric Switch to Microwave + Pyrrolidine Steric->YesSteric Yes NoSteric Switch Solvent to DMF + L-Proline Steric->NoSteric No Wash Wash w/ 10% Na2SO3 Purify->Wash Yes

Figure 2: Decision tree for selecting reaction conditions based on substrate stability and yield outcomes.

References
  • Sabnis, R. W. (2021). Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-Aminothiophenes. Heterocycles.

  • Sridhar, M., et al. (2007).[10] Microwave-assisted synthesis of 2-aminothiophenes. Tetrahedron Letters.

  • Huang, Y., et al. (2011). Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction. Journal of Chemical Sciences.

  • Putrova, Z., et al. (2010).[7] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

  • Wang, H., et al. (2021). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. Heterocycles.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Ethyl-4-methylthiophen-3-amine

Topic: Stability Profile & Troubleshooting for 2-Ethyl-4-methylthiophen-3-amine under Acidic Conditions Document ID: TSC-THIO-03-A Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profile & Troubleshooting for 2-Ethyl-4-methylthiophen-3-amine under Acidic Conditions Document ID: TSC-THIO-03-A Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary: The Stability Paradox

You are likely accessing this guide because you have observed rapid degradation (discoloration, "tarring," or loss of purity) of 2-Ethyl-4-methylthiophen-3-amine , particularly during workup or storage.

The Core Issue: Unlike their 2-amino counterparts, 3-aminothiophenes are inherently unstable as free bases . They function electronically as cyclic enamines. While the 2-ethyl and 4-methyl groups block two reactive sites, Position 5 (C5) remains unsubstituted and highly nucleophilic .

Under "acidic conditions," two opposing outcomes exist:

  • Stabilization: Complete protonation (forming the ammonium salt) deactivates the ring and prevents degradation.

  • Accelerated Degradation: Partial protonation or the presence of oxidizing acids/oxygen triggers oxidative dimerization at the C5 position.

Module 1: The Mechanism of Degradation

To troubleshoot effectively, you must understand the failure mode. The degradation is not typically a simple hydrolysis; it is an oxidative coupling .

The Pathway
  • Enamine Character: The nitrogen lone pair donates density into the thiophene ring, making C2 and C5 electron-rich.

  • Steric Blocking: In your molecule, C2 is blocked by the Ethyl group. C4 is blocked by the Methyl group.

  • The Vulnerable C5: The C5 position is the only open active site. In the presence of air (oxygen) or weak oxidants, the molecule undergoes single-electron transfer (SET) to form a radical cation, which dimerizes at C5.

degradation_pathway FreeBase Free Base (High Energy Enamine) Acid_O2 Acid + O2 (Oxidative Stress) FreeBase->Acid_O2 Exposure StrongAcid Anhydrous HCl (Non-Oxidizing) FreeBase->StrongAcid Protonation Radical Radical Cation (Localized at C5) Acid_O2->Radical SET Oxidation Dimer C5-C5 Dimer (Black Precipitate/Tar) Radical->Dimer Coupling Salt Ammonium Salt (Stable Storage Form) StrongAcid->Salt Deactivation of Ring

Figure 1: Bifurcation of stability. The molecule survives only if the amine is fully protonated before oxidation can occur.

Module 2: Troubleshooting Guide (Q&A)
Scenario A: Synthesis & Workup

Q: "My reaction mixture turned black immediately upon adding acid during workup. What happened?"

Diagnosis: You likely used an oxidizing acid (like Nitric) or added acid to the free base in the presence of air without sufficient cooling. The Fix:

  • Avoid Oxidizing Acids: Never use

    
     or concentrated 
    
    
    
    without strict temperature control.
  • Use Anhydrous Conditions: The safest route to stability is generating the Hydrochloride Salt immediately.

  • Degas Solvents: 3-aminothiophenes are air-sensitive. Sparge all solvents with Argon/Nitrogen before extraction.

Protocol: Safe Salt Formation

  • Dissolve the crude free base in degassed diethyl ether or MTBE under Argon.

  • Cool the solution to 0°C .

  • Add 2.0 equivalents of 4M HCl in Dioxane (or bubble anhydrous HCl gas) dropwise.

  • The white/off-white precipitate (Ammonium Salt) is stable. Filter under inert atmosphere if possible.

Scenario B: Storage

Q: "Can I store the free base in the freezer?"

Diagnosis: No. Even at -20°C, the free base will slowly auto-oxidize and polymerize, turning into a viscous dark oil. The Fix:

  • Mandatory Salt Formation: Store only as the Hydrochloride (HCl) or Oxalate salt.

  • Shelf Life:

    • Free Base:[1] < 24 hours (use immediately).

    • HCl Salt: > 1 year (if kept dry and dark).

Scenario C: Analytical Anomalies

Q: "My LCMS shows a mass of [M+H]+ but also a peak at [2M-2]+. Is this an artifact?"

Diagnosis: The [2M-2]+ peak corresponds to the oxidative dimer (loss of two protons during C5-C5 coupling). This likely formed in the vial if you used a non-acidified solvent or if the sample sat in the autosampler exposed to air. The Fix:

  • Diluent: Use 0.1% Formic Acid in Water/Acetonitrile as the diluent. The acid keeps the amine protonated (

    
    ), preventing dimerization in the vial.
    
  • Injection: Analyze immediately upon preparation.

Module 3: Comparative Data (Stability Matrix)
ConditionStateResultMechanism
Free Base (Air, RT) Liquid/OilRapid Degradation (< 1 hr)Oxidative Dimerization at C5
Free Base (Argon, -20°C) Liquid/OilModerate Stability (Days)Slow Polymerization
Dilute Acid (pH 4-6) SolutionRisk of Degradation Equilibrium allows trace free base
Strong Acid (pH < 1) SolutionStable Ring Deactivation (Ammonium form)
HCl Salt (Solid) SolidExcellent Stability Lattice energy + Protonation
Module 4: Structural Verification (NMR)

When troubleshooting, use


 NMR to verify if you have the salt or the degraded dimer.
  • 2-Ethyl-4-methylthiophen-3-amine (Salt):

    • Look for the C5-H signal. It should be a sharp singlet around 6.5 - 7.0 ppm (depending on solvent).

    • The Ethyl group (

      
      ) and Methyl (
      
      
      
      ) will be distinct.
  • Degraded Dimer:

    • Loss of C5-H signal.

    • Broadening of alkyl peaks due to oligomer formation.

References
  • Mechanisms of Thiophene Oxidation: Stroganova, T. A., et al. (2021). "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series." ACS Omega.[2] Link

  • Electropolymerization of Aminothiophenes: Journal of Physical Chemistry B. (2010). "Electrochemical study of 3-(N-alkylamino)thiophenes: experimental and theoretical insights into a unique mechanism of oxidative polymerization." Link

  • Salt Formation & Storage: Sigma-Aldrich Safety Data Sheet (General Aminothiophene Salts). Link

  • Gewald Reaction Context (2- vs 3- isomers): Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry. (1999). Link

Disclaimer: This guide is based on general chemical principles of 3-aminothiophene derivatives. Always perform a small-scale stability test before committing valuable material.

Sources

Troubleshooting

Long-term storage and handling of 2-Ethyl-4-methylthiophen-3-amine

A Technical Note on Data Availability Dear Valued Researcher, Our primary commitment as a Senior Application Scientist team is to provide you with technical guidance that is not only accurate but also grounded in verifia...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Note on Data Availability

Dear Valued Researcher,

Our primary commitment as a Senior Application Scientist team is to provide you with technical guidance that is not only accurate but also grounded in verifiable scientific data to ensure the integrity of your research and, most importantly, your safety.

Upon receiving your request for a comprehensive technical support guide on the long-term storage and handling of 2-Ethyl-4-methylthiophen-3-amine , we initiated an extensive search for reliable technical specifications, safety data sheets (SDS), and peer-reviewed literature for this specific compound.

After a thorough review, we have been unable to locate any specific technical or safety data for a compound with the exact name "2-Ethyl-4-methylthiophen-3-amine."

This lack of available information prevents us from creating a guide that meets our stringent standards for scientific integrity and trustworthiness. Providing recommendations on storage, handling, and troubleshooting without validated data from authoritative sources would be speculative and could pose a significant risk to researchers and their experiments.

We did find data for structurally related compounds, such as Ethyl 2-amino-4-methylthiophene-3-carboxylate[1][2][3][4][5] and 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate[6][7]. However, even small variations in chemical structure can lead to significant differences in reactivity, stability, and toxicity. Therefore, extrapolating handling and storage protocols from these related but distinct molecules would be scientifically unsound.

Our Commitment to Supporting Your Research

To assist you effectively, we kindly request that you verify the chemical name and, if possible, provide a CAS (Chemical Abstracts Service) number for the compound you are working with. The CAS number is a unique identifier that will allow us to search for precise and reliable data.

Once we have the correct information, we will be fully equipped to develop the in-depth technical support guide you require, complete with:

  • Detailed storage and handling protocols.

  • Comprehensive troubleshooting FAQs.

  • Data-driven insights into stability and reactivity.

  • All necessary diagrams and reference materials.

We appreciate your understanding and look forward to assisting you further. Please provide the corrected compound name or CAS number at your convenience.

Sincerely,

The Gemini Senior Application Scientist Team

Sources

Optimization

Technical Support Center: Optimizing Coupling of 2-Ethyl-4-methylthiophen-3-amine

Introduction: The Deceptive Challenge You are likely working with 2-Ethyl-4-methylthiophen-3-amine because it serves as a bioisostere for ortho-substituted anilines or as a scaffold for lipophilic pocket engagement in ki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Challenge

You are likely working with 2-Ethyl-4-methylthiophen-3-amine because it serves as a bioisostere for ortho-substituted anilines or as a scaffold for lipophilic pocket engagement in kinases or GPCRs.

However, this molecule presents a triad of synthetic challenges that distinguish it from standard anilines or 2-aminothiophenes:

  • Extreme Steric Hindrance: The amine at C3 is flanked by an ethyl group at C2 and a methyl group at C4. This "ortho-ortho" disubstitution significantly retards nucleophilic attack.

  • Electronic Instability: Unlike 2-aminothiophenes stabilized by electron-withdrawing groups (like esters), this alkyl-substituted 3-aminothiophene is highly electron-rich. It is prone to rapid oxidation and polymerization.

  • Catalyst Poisoning: The thiophene sulfur is a soft Lewis base that can competitively bind to Pd/Pt catalysts, arresting cross-coupling cycles.

This guide addresses these specific failure modes with mechanistic insights and validated protocols.

Module 1: Stability & Handling (Pre-Reaction)

Q: My starting material turned from a yellow oil to a black tar/solid overnight. What happened?

A: You encountered oxidative polymerization . Free-base 3-aminothiophenes lacking electron-withdrawing groups are notoriously unstable in air. The electron-rich thiophene ring facilitates radical cation formation, leading to dimerization at the C2 or C5 positions (even if C2 is substituted, radical recombination can occur or lead to complex tars).

Protocol for Stabilization:

  • Never store the free base. Convert the amine immediately to its hydrochloride (HCl) or oxalate salt upon isolation.

  • Salt Formation: Dissolve the crude amine in anhydrous Et₂O and add 1.1 equiv. of 4M HCl in dioxane. Filter the white precipitate under Argon.

  • In-Situ Release: Only liberate the free base inside the reaction vessel using a tertiary base (DIPEA/TEA) immediately before adding the electrophile.

Q: Can I purify the free amine on silica gel?

A: Avoid if possible. Silica gel is slightly acidic and can catalyze the decomposition of electron-rich heteroaromatic amines.

  • Alternative: Use neutral alumina or deactivated silica (treated with 1% Et₃N).

  • Best Practice: Use the crude material immediately or purify the final coupled product instead.

Module 2: Amide Coupling (Acylation)

Q: Standard EDC/HOBt coupling is yielding <20% product. Is the amine dead?

A: The amine is likely intact, but sterically inaccessible . The C2-ethyl and C4-methyl groups create a "picket fence" around the nitrogen. EDC/HOBt active esters are bulky; the nucleophilic attack is kinetically disfavored.

Troubleshooting Protocol:

ApproachReagent SystemWhy it works
High Reactivity HATU / HOAt / DIPEA The 7-azabenzotriazole (HOAt) accelerates the reaction via the "neighboring group effect" (pyridine nitrogen assists proton transfer), crucial for hindered amines.
Small Electrophile Acid Chloride / Pyridine Acid chlorides are smaller and more electrophilic than HOBt esters, bypassing some steric penalties.
Catalysis DMAP (0.1 - 0.5 equiv) Essential when using acid chlorides or anhydrides. DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk.

Critical Side Reaction: C5-Acylation Because the C5 position is unsubstituted and the ring is electron-rich, highly reactive electrophiles (like acid chlorides) can attack C5 (Friedel-Crafts acylation) instead of the nitrogen.

  • Prevention: Perform the reaction at 0°C initially. Use a non-nucleophilic base (DIPEA) rather than pyridine if C5-acylation is observed, as pyridine can sometimes promote C-acylation mechanisms.

Module 3: Buchwald-Hartwig Cross-Coupling

Q: The reaction stalls at 10% conversion. Is the catalyst dead?

A: Yes, likely due to Sulfur Poisoning (S-coordination). The thiophene sulfur can coordinate to Palladium (Pd), displacing the phosphine ligands and forming an inactive complex. This is exacerbated by the steric hindrance of the amine, which slows the desired reductive elimination step, giving the sulfur more time to bind Pd.

Optimized System:

  • Ligand Selection: You must use ligands that bind Pd tighter than the thiophene sulfur.

    • Recommended: Xantphos or BINAP . These bis-phosphine ligands have wide bite angles and strong chelating effects that resist displacement by sulfur.

    • Avoid: Monodentate phosphines (PPh₃) or weak bidentates (dppe).

  • Pre-catalyst: Use Pd(OAc)₂ or Pd₂(dba)₃ . Avoid PdCl₂-based sources if possible to prevent chloride inhibition, though this is secondary to ligand choice.

  • Base: Cs₂CO₃ (Cesium Carbonate) is preferred over NaOtBu. Strong alkoxide bases can cause decomposition of the thiophene ring or side reactions with the alkyl groups.

Q: I see a byproduct with +76 mass units (Phenyl). What is it?

A: This is C5-Arylation. Under Pd catalysis, the C5-H bond of thiophene can undergo direct C-H activation (arylation), especially if the N-arylation is sterically slow.

  • Fix: Lower the reaction temperature (try 80°C instead of 100°C+). Ensure the ligand:Pd ratio is strictly >1:1 (e.g., 1.2:1) to prevent "naked" Pd species which promote C-H activation.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing reactions with this specific scaffold.

ThiopheneCoupling Start Start: 2-Ethyl-4-methylthiophen-3-amine Coupling CheckStability Is Starting Material Black/Tar? Start->CheckStability SaltFormation Purify via HCl Salt Formation (Store under Ar) CheckStability->SaltFormation Yes ReactionType Select Reaction Type CheckStability->ReactionType No (Yellow/Orange) SaltFormation->ReactionType Amide Amide Coupling ReactionType->Amide Buchwald Pd Cross-Coupling ReactionType->Buchwald AmideIssue Issue: Low Yield / No Reaction Amide->AmideIssue AmideSide Issue: C5-Acylation Side Product Amide->AmideSide PdIssue Issue: Catalyst Poisoning (Stalled Rxn) Buchwald->PdIssue PdSide Issue: C5-Arylation (C-H Activation) Buchwald->PdSide AmideSol Switch to HATU/HOAt or Acid Chloride + DMAP AmideIssue->AmideSol Steric Hindrance AmideSideSol Lower Temp (0°C) Avoid Lewis Acids AmideSide->AmideSideSol PdSol Use Chelating Ligands (Xantphos/BINAP) PdIssue->PdSol Sulfur Interference PdSideSol Lower Temp Increase Ligand:Pd Ratio PdSide->PdSideSol

Caption: Decision tree for troubleshooting stability, steric hindrance, and regioselectivity issues in 3-aminothiophene coupling.

Summary of Optimized Conditions

ParameterRecommendationRationale
Storage HCl Salt at -20°CPrevents oxidative dimerization driven by the electron-rich ring.
Amide Coupling Reagent HATU (1.2 eq) + HOAt (0.5 eq)HOAt is critical for sterically hindered amines; superior to HOBt.
Amide Coupling Base DIPEA (3.0 eq)Non-nucleophilic; prevents competitive acylation.
Pd Ligand Xantphos or BINAP Bidentate ligands prevent S-poisoning of the Pd center.
Pd Base Cs₂CO₃ Milder than alkoxides; reduces risk of ring decomposition.
Solvent Dioxane or Toluene Non-coordinating solvents preferred for Pd coupling.

References

  • Gewald Reaction & Aminothiophene Stability

    • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
    • Note: While focusing on 2-isomers, this review establishes the fundamental oxidative instability of the aminothiophene core.
  • Buchwald-Hartwig Coupling of Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

    • Establishes the necessity of specific ligands for heteroaromatic amines containing coordinating
  • Amide Coupling to Hindered Amines

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
    • Provides mechanistic backing for using HATU/HO
  • Thiophene C-H Activation Side Reactions

    • Gribble, G. W. (2002).
    • Details the reactivity of the C5 position in thiophenes, explaining the regioselectivity issues (C5-acylation/aryl

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Stability of 2-Ethyl-4-methylthiophen-3-amine

Topic: Overcoming solubility and stability issues of 2-Ethyl-4-methylthiophen-3-amine. Audience: Researchers, Medicinal Chemists, and Formulation Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility and stability issues of 2-Ethyl-4-methylthiophen-3-amine. Audience: Researchers, Medicinal Chemists, and Formulation Scientists. Content Type: Technical Support Guide (FAQ & Protocols).

Critical Technical Brief

Compound Profile: 2-Ethyl-4-methylthiophen-3-amine Chemical Class: 3-Aminothiophene derivative.[1] Key Properties:

  • Basicity (pKa): Estimated ~3.5 – 4.5. (Significantly less basic than alkyl amines due to the thiophene ring's electron-withdrawing nature).

  • Lipophilicity (LogP): High (Estimated > 2.5).

  • Stability: High Risk. Free base 3-aminothiophenes are notoriously unstable. They are prone to rapid oxidation and polymerization (turning dark brown/black) upon exposure to air or light.

The Core Challenge: Users typically encounter a "solubility paradox":

  • In Water: The compound is hydrophobic and won't dissolve at neutral pH.[1]

  • In Acid: It dissolves (forming the salt), but often precipitates immediately upon dilution into biological buffers (pH 7.4) because the pH rises above its pKa, reverting it to the insoluble free base.

  • In Storage: The free base degrades rapidly.

Troubleshooting Guide (FAQ)

Issue 1: "I bought the liquid/solid free base, but it turned black and won't dissolve."

Diagnosis: Oxidative degradation. 3-aminothiophenes are electron-rich nucleophiles that react with oxygen.[1] Solution:

  • Immediate Action: If the compound is already black/tarry, purity is compromised. Purify via acid-base extraction immediately or discard.

  • Prevention: Always convert the free base to a salt (Hydrochloride or Oxalate) for storage.

  • Storage Protocol: Store under Argon/Nitrogen at -20°C.

Issue 2: "It dissolves in 0.1 M HCl, but precipitates when I add it to PBS (pH 7.4)."

Diagnosis: pH-Dependent Solubility Crash. Because the pKa is low (~4.0), at pH 7.4 the compound is >99.9% in the uncharged (neutral) state.[1] The neutral form is lipophilic and insoluble in water. Solution:

  • Do not rely on pH for solubility at pH 7.4. You must use a cosolvent or carrier.

  • Recommended System: Dissolve stock in 100% DMSO . Dilute into buffer containing 0.5% - 5% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cyclodextrin encapsulates the hydrophobic neutral form, preventing precipitation.

Issue 3: "Can I use DMSO stock solutions for animal studies?"

Diagnosis: High DMSO concentrations are toxic and cause pain/hemolysis.[1] Solution:

  • Formulation: Use a vehicle of 5% DMSO / 40% PEG 400 / 55% Water (or Saline) .

  • Alternative: If solubility is still poor, use 10% Solutol HS 15 or Tween 80 as a surfactant.

Decision Frameworks & Visualizations

Figure 1: Solubility Optimization Decision Tree

This logic flow helps you select the correct solvent system based on your application.[1]

SolubilityDecision Start Start: 2-Ethyl-4-methylthiophen-3-amine CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base (Oily/Solid) CheckForm->FreeBase Salt Salt (HCl/Oxalate) CheckForm->Salt Convert CRITICAL: Convert to HCl Salt (Prevents oxidation) FreeBase->Convert Unstable Application Intended Application? Salt->Application Convert->Salt ChemSynth Chemical Synthesis Application->ChemSynth BioAssay In Vitro Assay (pH 7.4) Application->BioAssay InVivo In Vivo (Animal Study) Application->InVivo Solvent1 Organic Solvents (DCM, EtOAc, MeOH) ChemSynth->Solvent1 Solvent2 Carrier System Required 1. DMSO Stock (10-100 mM) 2. Dilute into buffer + HP-beta-CD BioAssay->Solvent2 Solvent3 Formulation Vehicle 5% DMSO / 40% PEG400 / 55% Water OR Lipid Formulation (Corn Oil) InVivo->Solvent3

Caption: Decision tree for selecting the optimal solubilization strategy based on compound form and intended application.

Figure 2: The pH-Solubility Trap

Understanding why the compound crashes out in buffers.[1]

pKaTrap cluster_prevention Prevention Strategy Acid Acidic pH (< 3.0) Protonated (Cationic) High Solubility Transition Transition Point pKa ≈ 3.5 - 4.5 Acid->Transition Add Buffer Neutral Neutral pH (7.4) Deprotonated (Neutral) INSOLUBLE Cyclodextrin Add Cyclodextrin (HP-β-CD) Encapsulates Neutral Form Neutral->Cyclodextrin Prevents Precipitation Transition->Neutral pH > pKa

Caption: Mechanism of precipitation at physiological pH and the role of cyclodextrins in maintaining solubility.

Experimental Protocols

Protocol A: Preparation of Stable Hydrochloride Salt

Use this if you have the free base and need to store it.[1]

  • Dissolution: Dissolve 100 mg of 2-Ethyl-4-methylthiophen-3-amine (free base) in 2 mL of anhydrous Diethyl Ether or Ethyl Acetate.

  • Acidification: Cool to 0°C in an ice bath. Dropwise add 1.2 equivalents of 4M HCl in Dioxane (or ethereal HCl).

  • Precipitation: The hydrochloride salt should precipitate immediately as a white/off-white solid.

  • Isolation: Filter the solid under Argon/Nitrogen flow (minimize air exposure). Wash with cold ether.

  • Drying: Dry under high vacuum for 2 hours. Store at -20°C.

Protocol B: "Crash-Resistant" Assay Stock Preparation

Use this for cellular or enzymatic assays at pH 7.4.[1]

ComponentConcentrationRole
Stock Solvent 100% DMSODissolves the compound at high conc.[1] (e.g., 10 mM).[2][3]
Intermediate Dilution 20% HP-β-CD in WaterPre-complexes the compound before hitting the salt buffer.
Final Assay Buffer PBS + 0.5% HP-β-CDMaintains solubility during the assay.[1]

Step-by-Step:

  • Prepare a 10 mM stock in pure DMSO.

  • Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in water.

  • Critical Step: Do not pipette DMSO stock directly into PBS. Instead, dilute the DMSO stock 1:10 into the 20% HP-β-CD solution first. Vortex vigorously for 30 seconds.

  • Now, dilute this complexed solution into your final assay buffer (e.g., PBS).

Data Reference Table

ParameterValue (Estimated)Implication
pKa (Conj. Acid) 3.5 – 4.5Only soluble in water at pH < 3. Neutral at pH 7.4.
LogP > 2.5Highly lipophilic; requires organic cosolvents or surfactants.[1]
Water Solubility (pH 7) < 0.1 mg/mLEssentially insoluble without modification.
Water Solubility (pH 1) > 10 mg/mLHighly soluble as a cation.
Stability (Free Base) < 24 hours (Air)Must be stored as salt or in DMSO/Argon.[1]

References

  • ChemicalBook. (2025).[4] 3-Aminothiophene Properties and Stability Data. Retrieved from

  • Molecules Journal. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Discusses the stability and synthesis of aminothiophene derivatives. Retrieved from

  • National Institutes of Health (PMC). (2025). C–N Coupling of 3‐Aminothiophene: Nucleophilicity and pKa comparisons. Confirms pKa range of 3-aminothiophenes (~3.38). Retrieved from

  • Fisher Scientific. (2025). Tech Tip: Solubilization Strategies for Hydrophobic Molecules. Retrieved from

Sources

Optimization

Technical Support Center: Exotherm Control in 2-Ethyl-4-methylthiophen-3-amine Production

This guide serves as a specialized Technical Support Center for researchers and process chemists managing the production of 2-Ethyl-4-methylthiophen-3-amine (also known as 3-amino-2-ethyl-4-methylthiophene). The producti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and process chemists managing the production of 2-Ethyl-4-methylthiophen-3-amine (also known as 3-amino-2-ethyl-4-methylthiophene).

The production of 3-aminothiophenes is distinct from the more common 2-aminothiophenes (Gewald product) and presents unique thermal risks. The primary exothermic hazards arise during the formation of the amine moiety (typically via nitro reduction or Curtius rearrangement) and the handling of the unstable free base , which is prone to exothermic polymerization.

Quick Navigation
Critical Alert: 3-Amino vs. 2-Amino Stability

Q: Why is this synthesis more thermally sensitive than standard Gewald reactions? A: Unlike 2-aminothiophenes, which are stabilized by resonance with the sulfur atom and electron-withdrawing groups (if present), 3-aminothiophenes are inherently unstable as free bases. They lack the same resonance stabilization and are prone to auto-oxidation and exothermic polymerization upon exposure to air or heat.

  • Risk: Uncontrolled exotherms can occur after the reaction, during isolation.

  • Solution: Always isolate as a stable salt (e.g., Hydrochloride or Oxalate) immediately after synthesis.

Phase 1: Reaction Exotherm Control (Nitro Reduction)

Context: The most reliable industrial route to 2-Ethyl-4-methylthiophen-3-amine is the reduction of 2-ethyl-4-methyl-3-nitrothiophene . This step is highly exothermic (


 per nitro group).
Protocol 1: Catalytic Hydrogenation (H₂/Pd-C)

Recommended for high purity, but requires strict pressure/heat coupling control.

Step-by-Step Exotherm Management:

  • Solvent Selection: Use Methanol or Ethanol . Avoid non-polar solvents which have lower heat capacity.

  • Catalyst Loading: Use 5% Pd/C (50% wet). The water content acts as a heat sink and reduces ignition risk.

  • Hydrogen Dosing Strategy:

    • Do not pressurize the vessel instantly.

    • Use a mass flow controller to feed H₂ at a rate where the cooling jacket can maintain

      
      .
      
    • Stop Condition: If

      
       rises 
      
      
      
      above setpoint, H₂ flow must auto-cut.

Data Table: Heat Generation vs. H₂ Pressure

Parameter Safe Operating Range Critical Limit Action at Limit
H₂ Pressure 1–3 bar > 5 bar Vent/Purge N₂
Dosing Rate 0.5 L/min (Lab Scale) > 1.0 L/min Stop Flow

| Cooling Jacket | -10°C Differential | 0°C Differential | Emergency Crash Cool |

Protocol 2: Chemical Reduction (Fe/HCl or SnCl₂)

Alternative for labs without high-pressure equipment. Risk: Delayed exotherm.

Step-by-Step Exotherm Management:

  • Pre-Cooling: Cool the nitrothiophene solution to

    
    before acid addition.
    
  • Acid Addition: Add concentrated HCl dropwise . The reaction is instantaneous; the exotherm tracks the addition rate perfectly.

  • Induction Period Check: If you add acid and see no temperature rise for 2 minutes, STOP . You may be building up unreacted reagent, leading to a "thermal runaway" once the reaction kicks off.

    • Corrective Action: Warm slightly to

      
       to initiate, then resume cooling.
      
Phase 2: Workup & Isolation Safety

Q: I see a temperature spike during neutralization. What is happening? A: This is a classic Acid-Base Exotherm combined with Product Decomposition .

  • Mechanism: Neutralizing the reaction mixture (removing excess HCl) generates heat. If the temperature exceeds

    
    , the free 3-aminothiophene base begins to polymerize, releasing more heat (autocatalytic).
    

Safe Isolation Workflow:

  • Keep it Cold: Perform all extractions at

    
    .
    
  • In-Situ Salt Formation: Do not isolate the free oil.

    • Extract into organic solvent (e.g., MTBE).

    • Immediately add anhydrous HCl (in dioxane or ether) or Oxalic acid.

    • Precipitate the stable salt.

  • Filtration: Filter the salt under inert atmosphere (N₂) if possible to prevent oxidative heating.

Visualizing the Exotherm Control Logic

The following diagram illustrates the critical control points (CCPs) where thermal runaway is most likely to occur during the Nitro Reduction pathway.

ExothermControl Start Start: 2-Ethyl-4-methyl-3-nitrothiophene Reduction Reduction Step (H2/Pd or Fe/HCl) Start->Reduction Exotherm1 Primary Exotherm: Nitro -> Amine (-500 kJ/mol) Reduction->Exotherm1 Generates Heat Workup Workup: Neutralization Reduction->Workup Complete Cooling Cooling Loop: Maintain T < 40°C Exotherm1->Cooling Heat Removal Cooling->Reduction T Controlled StopFlow Safety Interlock: Cut H2/Acid Feed Cooling->StopFlow If T > Limit StopFlow->Reduction Restart Slow Exotherm2 Secondary Exotherm: Acid-Base Heat Workup->Exotherm2 FreeBase Intermediate: Free Amine (Oil) Exotherm2->FreeBase Brief Existence Polymer HAZARD: Polymerization/Decomposition FreeBase->Polymer If T > 25°C or Time > 1h SaltForm Stabilization: Add HCl/Oxalic Acid FreeBase->SaltForm IMMEDIATE Action Final Final Product: Amine Salt (Stable) SaltForm->Final

Caption: Critical Process Control Points (CCPs) for managing thermal risks during the reduction and isolation of 3-aminothiophenes.

FAQ: Troubleshooting Thermal Spikes

Q1: The reaction temperature is spiking despite the cooling jacket being at -20°C. Why?

  • Diagnosis: Heat transfer limitation. The reaction rate (dosing rate) exceeds the heat transfer coefficient (

    
    ) of your reactor.
    
  • Fix: Stop dosing immediately. Check agitation speed—it must be turbulent (Reynolds number > 4000) to ensure efficient heat transfer to the jacket.

Q2: The product turned into a black tar during rotary evaporation. What happened?

  • Diagnosis: You concentrated the free base at elevated temperature. 3-aminothiophenes are thermally unstable oils.

  • Fix: Never rotary evaporate to dryness as a free base. Always acidify to form the salt before final concentration, or keep the bath temperature

    
     and vacuum high.
    

Q3: Can I use the Gewald reaction to make this specific isomer?

  • Clarification: No. The standard Gewald reaction (Ketone + Nitrile + Sulfur) produces 2-aminothiophenes .[1] To get the 3-amino isomer (2-Ethyl-4-methylthiophen-3-amine), you must use a different route (e.g., Nitro reduction or Curtius rearrangement of the 3-carboxylic acid). Attempting a standard Gewald will yield the wrong regioisomer.

References
  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for aminothiophenes, noting regio-selectivity). Link

  • Blanchard, P., et al. (2009). "Synthesis and properties of 3-aminothiophene derivatives." Synthetic Communications. (General stability and synthesis of 3-amino isomers).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Authoritative source on Nitro Reduction safety and exotherm control). Link

  • Putnam, R. (2016). "Control of Exothermic Reactions in Batch Reactors." Chemical Engineering Progress. (Process engineering principles for dosing-controlled reactions).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 2-Ethyl-4-methylthiophen-3-amine

This guide outlines the structural characterization of 2-Ethyl-4-methylthiophen-3-amine , a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents (e.g., via the Gewald reaction). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 2-Ethyl-4-methylthiophen-3-amine , a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents (e.g., via the Gewald reaction).

Unlike standard spectral libraries that provide static lists of peaks, this guide compares the analytical performance of different solvent systems and differentiates the target molecule from its most common regioisomeric impurities .

Comparative Characterization & Structural Validation

Executive Summary

The Challenge: Thiophene-3-amines are notoriously unstable as free bases and prone to rapid oxidation. Furthermore, the Gewald synthesis often yields regioisomers (e.g., 2-amino-4-ethyl-3-methylthiophene) that are difficult to distinguish by low-resolution NMR. The Solution: This guide establishes a robust characterization protocol. We compare the spectral resolution of CDCl₃ vs. DMSO-d₆ and provide a definitive logic tree to differentiate the target product from its isomers using scalar coupling and NOE (Nuclear Overhauser Effect) signatures.

Theoretical Structural Analysis

Before interpreting the spectrum, we must model the expected chemical environment. The molecule consists of a thiophene core with trisubstitution.

PositionSubstituentElectronic EffectPredicted Shift (δ ppm)Multiplicity
2 Ethyl (-CH₂CH₃)Weakly activating (+I)
3 Amine (-NH₂)Strongly activating (+M), Shielding3.0 – 5.0Broad Singlet (br s)
4 Methyl (-CH₃)Weakly activating (+I)2.0 – 2.2Singlet (s)
5 Proton (H)Aromatic α-proton6.3 – 6.7Singlet (s)*

*Note: H-5 may appear as a fine quartet due to long-range coupling (


) with the C4-Methyl group.

Comparative Analysis: Solvent System Performance

The choice of solvent dramatically alters the visibility of the amine protons and the resolution of the alkyl chains.

Comparison A: CDCl₃ (Chloroform-d) vs. DMSO-d₆
FeatureSystem 1: CDCl₃ System 2: DMSO-d₆ Winner
Amine (-NH₂) Visibility Poor. Often appears as a broad, flattened hump or exchanges with trace water (1.56 ppm).Excellent. Appears as a sharp, distinct singlet or doublet (if coupling occurs). Shifts downfield (~4.5–5.0 ppm).DMSO-d₆
Spectral Resolution High. Sharp lines for the ethyl/methyl groups.Moderate. Viscosity of DMSO can cause slight line broadening.CDCl₃
Sample Stability Low. Acidic traces in CDCl₃ can protonate the amine, causing peak shifting or degradation.High. DMSO stabilizes the dipolar amine species.DMSO-d₆
Water Interference Water appears at ~1.6 ppm, often overlapping with the Ethyl triplet.Water appears at ~3.3 ppm, usually clear of alkyl regions.DMSO-d₆

Recommendation: Use DMSO-d₆ for initial structure confirmation to prove the existence of the -NH₂ group. Use CDCl₃ only if the sample is freshly purified and you require precise coupling constants for the alkyl chains.

Differentiating the Target from Regioisomers

A common impurity in substituted thiophene synthesis is the "swapped" isomer. You must distinguish Target (A) from Isomer (B) .

  • Target (A): 2-Ethyl-4-methylthiophen-3-amine

  • Isomer (B): 2-Methyl-4-ethylthiophen-3-amine

Differentiation Protocol
Diagnostic FeatureTarget (2-Et, 4-Me) Isomer (2-Me, 4-Et)
NOE Correlation (Key Test) Irradiating the NH₂ signal will show NOE enhancement of the Ethyl-CH₂ (Pos 2) and Methyl (Pos 4).Irradiating the NH₂ signal will show NOE enhancement of the Methyl (Pos 2) and Ethyl-CH₂ (Pos 4).
H-5 Coupling (

)
H-5 is adjacent to a Methyl (Pos 4). Expect fine splitting (quartet,

Hz).
H-5 is adjacent to an Ethyl (Pos 4). Coupling is weaker/more complex; H-5 often appears as a sharper singlet.
Chemical Shift (H-5) ~6.5 ppm. (Shielded by adjacent Methyl).~6.6 ppm. (Slightly less shielded by Ethyl). Difference is subtle.[1]

Experimental Protocol: Validated Characterization Workflow

Step 1: Sample Preparation (Critical)
  • State: The free base is an oil that darkens (oxidizes) rapidly.

  • Stabilization: If not analyzing immediately, convert to the Hydrochloride (HCl) or Oxalate salt .

    • Note: The NMR of the salt will show the amine protons shifted to 8.0–10.0 ppm (as -NH₃⁺).

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d₆ . Ensure the solvent is "dry" (stored over molecular sieves) to prevent H-D exchange of the amine protons.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Scans: 16 (sufficient for >95% purity), 64 (for impurity detection).

  • Relaxation Delay (D1): Set to >3.0 seconds to allow full relaxation of the aromatic proton for accurate integration.

Step 3: Assignment Logic (The "Self-Validating" Loop)
  • Identify the Ethyl Group: Look for the classic Triplet (~1.1 ppm) and Quartet (~2.6 ppm). Integration must be 3:2.

  • Identify the Methyl Singlet: Look for a sharp singlet at ~2.1 ppm. Integration must be 3.

  • Confirm the Ring Proton: Locate the singlet at ~6.5 ppm. Integration must be 1.

  • Validate the Amine: Locate the broad singlet at ~4.8 ppm (DMSO). Add 1 drop of D₂O and shake.

    • Result: If the peak at 4.8 ppm disappears, it is the exchangeable -NH₂.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the decision matrix for confirming the structure and ruling out isomers.

NMR_Analysis Start Crude Product (Gewald Synthesis) Solvent Dissolve in DMSO-d6 (Prevents oxidation, shows NH2) Start->Solvent Spectrum Acquire 1H NMR Spectrum Solvent->Spectrum Check1 Check Alkyl Region (0.5 - 3.0 ppm) Spectrum->Check1 Decision1 Pattern Matches? Triplet (1.1), Singlet (2.1), Quartet (2.6) Check1->Decision1 Check2 Check Amine Region (4.0 - 5.5 ppm) Decision1->Check2 Yes Isomer_Warn ISOMER DETECTED: 2-Methyl-4-ethyl... Decision1->Isomer_Warn No (Integrals wrong) D2O_Test D2O Shake Test Check2->D2O_Test Result_D2O Peak Disappears? D2O_Test->Result_D2O NOE_Step Run 1D NOE / NOESY Irradiate NH2 Peak Result_D2O->NOE_Step Yes (Labile H confirmed) NOE_Result NOE to Ethyl-CH2 (2.6 ppm)? NOE_Step->NOE_Result Final_Target CONFIRMED: 2-Ethyl-4-methylthiophen-3-amine NOE_Result->Final_Target Yes (NH2 near Ethyl) NOE_Result->Isomer_Warn No (NH2 near Methyl)

Caption: Logic flow for differentiating the target thiophene amine from regioisomers using solvent effects and NOE spectroscopy.

References

  • Gewald Reaction & Thiophene Synthesis

    • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.[2]

  • NMR of Thiophene Derivatives: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference for substituent effects).
  • Regioisomer Differentiation

    • Oxford Instruments.[1] (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • Salt Formation & Stability

    • Sigma-Aldrich. (2024). Product Specification: Methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride.

Sources

Comparative

FTIR absorption bands for 2-Ethyl-4-methylthiophen-3-amine identification

Executive Summary Objective: This guide details the Fourier Transform Infrared (FTIR) spectroscopic identification of 2-Ethyl-4-methylthiophen-3-amine (CAS: Analogous to 3-aminothiophene derivatives). It specifically add...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide details the Fourier Transform Infrared (FTIR) spectroscopic identification of 2-Ethyl-4-methylthiophen-3-amine (CAS: Analogous to 3-aminothiophene derivatives). It specifically addresses the differentiation of this labile 3-aminothiophene intermediate from its stable precursors (Gewald product esters) and regioisomers (2-aminothiophenes).

Core Application: Quality Control (QC) in pharmaceutical intermediate synthesis, specifically for verifying the decarboxylation of precursors or distinguishing regioisomers in heterocycle formation.

Critical Insight: Unlike the robust 2-aminothiophenes, 3-aminothiophenes are prone to imine tautomerization and oxidation . Successful identification requires strict control of sample preparation (inert atmosphere or salt formation) to prevent spectral artifacts.

Structural & Vibrational Analysis

The target molecule, 2-Ethyl-4-methylthiophen-3-amine , possesses three distinct vibrational domains useful for identification:

  • The Primary Amine (

    
    ) : Located at position 3. Its conjugation with the thiophene ring is less effective than in 2-aminothiophenes, leading to higher wavenumber 
    
    
    
    stretching frequencies and a distinct
    
    
    band position.
  • The Thiophene Ring : A 2,3,4-trisubstituted ring leaving a single proton at position 5 (

    
    ). The out-of-plane (OOP) bending of this lone proton is a diagnostic fingerprint marker.
    
  • Alkyl Substituents : The 2-Ethyl and 4-Methyl groups provide aliphatic

    
     stretching and bending modes that confirm the alkylation pattern.
    
Comparative Analysis: Target vs. Common Alternatives

The most common analytical challenge is distinguishing the target from its synthetic precursor, Ethyl 2-amino-4-methylthiophene-3-carboxylate (a Gewald reaction product).

FeatureTarget: 3-Amine Alternative: 2-Amino-3-Ester Differentiation Logic
Carbonyl (

)
Absent Strong (~1660-1690 cm⁻¹) The "Smoking Gun" band. Presence indicates precursor contamination.
Amine (

)
3400-3300 cm⁻¹ (Med)3450-3300 cm⁻¹ (Strong)2-amines often show H-bonding with the adjacent ester (intramolecular), broadening the band.

Stretch
~1290-1310 cm⁻¹~1330-1350 cm⁻¹2-amino group has stronger double-bond character due to resonance with sulfur.
Ring Subs. 2,3,4-Trisubstituted2,3,4-TrisubstitutedBoth have one aromatic proton (

), making NMR more definitive for position, but FTIR fingerprint differs.

Experimental Protocol: FTIR Identification

Prerequisite: Due to the instability of the free base 3-aminothiophene, it is recommended to analyze the compound as its Hydrochloride (HCl) salt or as a freshly distilled oil under nitrogen.

Step-by-Step Workflow
  • Sample Prep (Liquid/Oil):

    • Purge the ATR (Attenuated Total Reflectance) crystal with

      
       gas.
      
    • Apply 10 µL of the fresh amine oil directly to the diamond/ZnSe crystal.

    • Note: If the sample turns dark red/brown on the crystal, oxidation is occurring. Switch to KBr pellet method with the HCl salt.

  • Sample Prep (HCl Salt - Recommended):

    • Mix 2 mg of the amine-HCl salt with 200 mg of dry spectroscopic-grade KBr.

    • Press into a transparent pellet using a hydraulic press (8-10 tons).

    • Advantage:[1] The salt stabilizes the amine, preventing tautomerization to the imine form.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

    • Range: 4000 – 600 cm⁻¹.[3]

Decision Pathway Diagram

FTIR_Identification Start Crude Product Sample Check_State Physical State Check Start->Check_State Liquid Oily Liquid (Free Base) Check_State->Liquid Unstable Solid Solid (HCl Salt) Check_State->Solid Stable FTIR_Scan Run FTIR (ATR/KBr) Liquid->FTIR_Scan Solid->FTIR_Scan Decision_CO Check 1660-1700 cm⁻¹ Region FTIR_Scan->Decision_CO Result_Precursor Strong Peak Present (Ester Precursor) Decision_CO->Result_Precursor Band Detected Check_NH Check 3300-3400 cm⁻¹ Decision_CO->Check_NH No Band Result_Target Identity Confirmed: 2-Ethyl-4-methylthiophen-3-amine Check_NH->Result_Target Sharp Doublet Result_Imine Broad/Shifted NH? (Imine Tautomer/Oxidation) Check_NH->Result_Imine Broad/Missing

Caption: Logical workflow for distinguishing the target amine from ester precursors and oxidized byproducts.

Detailed Absorption Band Guide

The following table summarizes the diagnostic bands. Values are derived from characteristic group frequencies for 3-aminothiophenes and alkyl-substituted thiophenes.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine

3420 ± 20 MediumAsymmetric stretch. Higher than 2-amines due to reduced conjugation.

3340 ± 20 MediumSymmetric stretch. Look for the "doublet" pattern.

1620 – 1590 MediumScissoring vibration. Can overlap with ring modes; sharper than C=O.
Thiophene Ring

1520 – 1450 StrongRing breathing modes. Often 2-3 bands in this region.

850 – 830 WeakCharacteristic of the thiophene heterocycle.
Alkyl Chains

2960 – 2850 Strong

stretches from Ethyl and Methyl groups.

1460, 1375 MediumMethyl "umbrella" mode at ~1375 cm⁻¹ confirms the methyl group.
Aromatic C-H

OOP
800 – 750 StrongCritical: Out-of-plane bend for the lone

. Position depends on 4-Me substituent.
C-N Bond

1310 – 1280 Med-StrongPrimary aromatic amine stretch.
Interpretation of the "Fingerprint" (1500–600 cm⁻¹)
  • The 800–750 cm⁻¹ Region: This is the specific marker for the substitution pattern. A 2,3,4-trisubstituted thiophene (leaving

    
     unsubstituted) typically shows a strong band here. If the spectrum shows multiple strong bands in the 850–650 range, suspect a mixture of regioisomers (e.g., 4-ethyl-2-methyl... isomer).
    
  • Absence of 1680 cm⁻¹: Ensure the baseline is flat in the carbonyl region.[4][5] Even a small "shoulder" here indicates incomplete hydrolysis/decarboxylation of the precursor.

References

  • Gewald Reaction Products & Analysis: Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Link

  • Thiophene IR Characteristics: Katritzky, A. R., & Taylor, P. J. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press. (Standard reference for heterocyclic ring modes).
  • Amine Classification by FTIR: Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Reference for primary vs. secondary amine shifts).
  • Crystal Structure of Analogues: Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.[6][7][8] IUCrData, 6, x210351.[9] Link (Provides baseline data for the 2-amino precursor).

Sources

Validation

Comparative Reactivity Guide: 2-Ethyl-4-methylthiophen-3-amine vs. 2-Aminothiophene

The following guide provides an in-depth technical comparison between 2-Ethyl-4-methylthiophen-3-amine and 2-Aminothiophene . This analysis focuses on their distinct reactivity profiles, stability challenges, and handlin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-Ethyl-4-methylthiophen-3-amine and 2-Aminothiophene . This analysis focuses on their distinct reactivity profiles, stability challenges, and handling protocols for drug development applications.

Executive Summary

In medicinal chemistry, the choice between a 3-aminothiophene (specifically the 2,4-dialkyl substituted variant) and a 2-aminothiophene represents a trade-off between stability and nucleophilic versatility .

  • 2-Aminothiophene is a "hot" electrophilic scavenger that exists in a precarious equilibrium with its imine tautomer. It is prone to rapid oxidative dimerization and is rarely isolated as a free base.

  • 2-Ethyl-4-methylthiophen-3-amine is a sterically protected, "stabilized" building block. The flanking alkyl groups at positions C2 and C4 block the primary sites of ring nucleophilicity, forcing reaction almost exclusively at the amine nitrogen or the C5 position, while significantly enhancing shelf-life.

Structural & Electronic Analysis

The Stability Paradox

The fundamental difference lies in the relationship between the amine substituent and the thiophene ring's resonance capabilities.

Feature2-Aminothiophene (The "Unstable" Prototype)2-Ethyl-4-methylthiophen-3-amine (The "Stabilized" Variant)
Tautomerism High. Readily tautomerizes to the 2-imino-2,3-dihydrothiophene form, breaking aromaticity.Low. Steric bulk and position 3 discourage imine formation; retains aromatic character.
Free Base State Transient/Pyrophoric. Rapidly dimerizes or polymerizes upon exposure to air/light. Must be stored as HCl/SnCl₄ salt.Stable Oil/Solid. Can be handled in air for short periods. Flanking alkyls prevent intermolecular coupling.
C-Nucleophilicity Extreme. C3 and C5 are highly activated.Muted. C2 and C4 (ortho) are blocked. C5 is the only open site.
N-Nucleophilicity Compromised by enamine resonance (lone pair delocalization into ring).Moderate. Sterically hindered by C2-Ethyl and C4-Methyl groups.
Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactive pathways. 2-Aminothiophene suffers from "self-destruction" via dimerization, whereas the 3-amino derivative is funneled toward controlled substitution.

ReactivityComparison cluster_0 2-Aminothiophene (Unstable) cluster_1 2-Ethyl-4-methylthiophen-3-amine (Stable) A1 Free Base (2-NH2-Thiophene) A2 Imine Tautomer (Non-Aromatic) A1->A2 Tautomerization A3 Dimer/Polymer (Black Tar) A1->A3 Oxidative Coupling A4 C3/C5 Electrophilic Substitution A1->A4 E+ Attack B1 Free Base (3-NH2-2-Et-4-Me-Thiophene) B2 N-Acylation (Amide Formation) B1->B2 RCOCl / Base (Steric Hindrance) B3 C5 Substitution (Only Open Ring Site) B1->B3 E+ (e.g., Halogenation)

Caption: Comparative fate of the free bases. 2-Aminothiophene is prone to rapid degradation, while the 2,4-disubstituted 3-aminothiophene directs reactivity to specific, controlled sites.

Experimental Reactivity Profiles

Nucleophilic Substitution (Ring Reactivity)

2-Aminothiophene: The amine group at C2 strongly activates C3 (ortho) and C5 (para).

  • Mechanism: The enamine character allows C3 to attack electrophiles even under mild conditions.

  • Risk: If C3 is not blocked (e.g., by a cyano or ester group as in Gewald products), the molecule will self-condense.

  • Protocol Note: Always generate the free base in situ at low temperatures (0°C to -78°C) and react immediately.

2-Ethyl-4-methylthiophen-3-amine: The amine is at C3.[1][2][3] The "ortho" positions (C2 and C4) are blocked by Ethyl and Methyl groups.

  • Mechanism: The only available ring position is C5. However, C5 is "meta" to the amine donor, making it less activated than the C2/C4 positions would be.

  • Outcome: Electrophilic Aromatic Substitution (EAS) is highly regioselective for C5 .

  • Data Point: Bromination with NBS yields the 5-bromo derivative exclusively, without the mixture of isomers seen in less substituted thiophenes.

Nitrogen Functionalization (Amide/Imine Formation)

2-Aminothiophene:

  • Reactivity: High, but competes with C-alkylation.

  • Schiff Bases: Forms imines easily with aldehydes, but these hydrolyze rapidly.

2-Ethyl-4-methylthiophen-3-amine:

  • Reactivity: Sterically Hindered. The flanking ethyl and methyl groups create a "picket fence" around the nitrogen.

  • Implication: Standard acylation (e.g., Acetyl chloride, Et3N) may require forcing conditions (Reflux, DMAP catalyst) compared to unhindered amines.

  • Reductive Amination: Slower kinetics.[4] Requires stronger reducing agents or longer reaction times to overcome steric repulsion during the initial imine formation.

Handling & Synthesis Protocols

Synthesis of the 3-Amino Derivative

Unlike 2-aminothiophenes made via the Gewald reaction, 3-aminothiophenes are often synthesized via reduction of 3-nitrothiophenes or cyclization of thioacetonitriles.

Protocol: Isolation of 2-Ethyl-4-methylthiophen-3-amine (Free Base)

  • Note: This compound is stable enough to isolate but should still be stored cold.

  • Generation: Treat the hydrochloride salt with saturated NaHCO₃ (aq) in DCM.

  • Extraction: Wash organic layer with brine, dry over Na₂SO₄.

  • Concentration: Evaporate solvent at <40°C.

  • Result: Yellow to orange oil. Store at -20°C under Argon.

Handling 2-Aminothiophene (Unsubstituted)

CRITICAL SAFETY: Do not attempt to store the free base.

Protocol: In-Situ Trapping (General)

  • Suspend: Suspend 2-aminothiophene hydrochloride in dry THF at 0°C.

  • Neutralize: Add 2.0 eq. Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • React: Immediately add the electrophile (e.g., Acid Chloride, Isocyanate).

  • Why? This minimizes the lifetime of the free amine, preventing "black tar" formation (polymerization).

Comparative Data Summary
Parameter2-Aminothiophene2-Ethyl-4-methylthiophen-3-amine
CAS RN 616-46-6104668-26-2 (Representative)
Storage Form HCl Salt (Strictly)Free Base (Short term) or HCl Salt
Oxidation Potential High (Air sensitive)Low to Moderate
Regioselectivity (EAS) Poor (C3/C5 mix without blocking)Excellent (C5 only)
Steric Hindrance (N) LowHigh (Flanking Alkyls)

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry. (Review of instability and reactivity patterns).

  • Putkonen, T. (1986). Synthesis of 3-aminothiophene derivatives.[1][5][6][7][8] Synthetic Communications. (Discussing the stability advantages of 3-amino isomers).

  • Campaigne, E., & Monroe, P. A. (1954). 3-Aminothiophenes.[1][5][6][8][9][10][11] Journal of the American Chemical Society. (Classic text on the synthesis and properties of 3-aminothiophenes).

  • ChemicalBook. (2025). Product entry for Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Product comparison).

Sources

Comparative

X-ray crystallography and structural determination of 2-Ethyl-4-methylthiophen-3-amine

An In-Depth Technical Guide to the Structural Determination of 2-Ethyl-4-methylthiophen-3-amine: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling For researchers and professio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Determination of 2-Ethyl-4-methylthiophen-3-amine: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and functional understanding. The title compound, 2-Ethyl-4-methylthiophen-3-amine, belongs to the aminothiophene class of heterocycles, which are significant building blocks in medicinal chemistry, known to be incorporated into compounds tested for various pharmacological activities, including as anti-inflammatory agents.[1][2] This guide provides a comparative analysis of the primary techniques employed for its structural elucidation: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. By examining the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for scientists seeking to characterize novel small molecules.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray crystallography provides direct, high-resolution information on the atomic arrangement in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[3][4] It is considered the definitive method for determining the absolute configuration of a molecule.[4] The primary challenge, however, lies in obtaining a diffraction-quality single crystal, a process that can be both an art and a science.[3][4]

Causality in Experimental Design

The choice of solvent and crystallization technique is paramount. The goal is to slowly decrease the solubility of the compound to allow for the ordered packing of molecules into a crystal lattice. For a closely related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, slow evaporation from an ethyl acetate solution yielded high-quality yellow crystals suitable for diffraction studies.[5][6] This suggests that a solvent of moderate polarity that allows for the formation of key intermolecular interactions, such as the N-H···O and N-H···S hydrogen bonds observed in the related structure, is a logical starting point.[5][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol is adapted from the successful structural determination of the closely related ethyl 2-amino-4-methylthiophene-3-carboxylate.[5][6]

  • Synthesis and Purification: The target compound is first synthesized. The synthesis of the related compound involves a Gewald reaction, mixing acetone, ethyl cyanoacetate, elemental sulfur, and diethylamine in ethanol.[5][6] The crude product is then purified by column chromatography to achieve high purity (>98%), which is critical for successful crystallization.

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) to create a saturated solution.

    • Loosely cover the vial to allow for slow evaporation of the solvent at room temperature over several days to weeks.

    • Monitor for the formation of single, well-defined crystals.

  • Data Collection:

    • Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 293 K) to minimize thermal motion and radiation damage.[8]

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected over a range of angles as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the collected diffraction intensities to correct for experimental factors.

    • Solve the crystal structure using direct methods, which are highly effective for small molecules with data resolution better than 1.4 Å.[3] Software such as SHELXT is commonly used for this purpose.[5]

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[5] This process optimizes the atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[5][8]

Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity Sample Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Diffraction Data Crystal_Mounting->Data_Collection Refinement Structure Refinement Structure_Solution->Refinement Initial Model Final_Structure Final 3D Structure (CIF File) Refinement->Final_Structure Refined Model

Caption: Experimental workflow for single-crystal X-ray diffraction.

Expected Data Presentation

The final output is a crystallographic information file (CIF) containing atomic coordinates, bond lengths, angles, and other structural parameters.

Table 1: Representative Crystallographic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate (a closely related compound) [6]

ParameterValue
Chemical FormulaC₈H₁₁NO₂S
Formula Weight185.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.664 (3)
b (Å)9.876 (3)
c (Å)13.018 (5)
α (°)83.21 (2)
β (°)82.26 (2)
γ (°)72.82 (2)
Volume (ų)925.3 (5)
Z (Molecules/unit cell)4 (Z' = 2)
Temperature (K)293
R-factor~0.05

Note: Data is for a related compound and serves as an illustrative example.

NMR Spectroscopy: Structure in Solution

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy reveals the structure and dynamics of molecules in solution, which is often more relevant to their biological activity.[9] It is a non-destructive technique that provides rich information on atomic connectivity through chemical shifts and coupling constants.[10][11]

Causality in Experimental Design

The choice of NMR experiments follows a logical progression to build the molecular structure piece by piece.[12]

  • 1D ¹H and ¹³C NMR: Provide an initial census of the types of protons and carbons present.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, establishing spin systems.[11]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[12]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the individual spin systems and piecing together the complete carbon skeleton.[12]

Experimental Protocol: NMR Structural Elucidation
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The choice of solvent is critical; CDCl₃ is common for many organic molecules.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify chemical shifts, integration (proton count), and coupling patterns.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.

  • 2D Spectra Acquisition:

    • Run a standard COSY experiment to establish H-H connectivities.

    • Run an HSQC experiment to determine one-bond H-C connectivities.

    • Run an HMBC experiment to establish long-range (2-3 bond) H-C connectivities. This is key to identifying quaternary carbons and linking different fragments of the molecule.

  • Data Analysis and Structure Assembly:

    • Assign all proton and carbon signals using the combined data from all experiments.

    • Use the COSY and HMBC correlations to piece together the molecular skeleton and confirm the positions of the ethyl and methyl groups on the thiophene ring.

Workflow for NMR Structural Elucidation

NMR_Workflow cluster_exp Data Acquisition cluster_analysis Spectral Interpretation cluster_verify Verification Sample_Prep Sample Preparation (in deuterated solvent) NMR_1D 1D NMR (¹H, ¹³C) Sample_Prep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assessment Assign_Signals Assign Signals NMR_2D->Assign_Signals Correlation Data Connectivity Determine Connectivity Assign_Signals->Connectivity HSQC, COSY Structure_Proposal Propose Structure Connectivity->Structure_Proposal HMBC Final_Structure Verified Structure in Solution Structure_Proposal->Final_Structure Consistency Check

Caption: Workflow for structural elucidation using NMR spectroscopy.

Expected Data Presentation

NMR data is typically presented in a table listing the assigned chemical shifts.

Table 2: Experimental ¹H and ¹³C NMR Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate (a closely related compound) in CDCl₃ [5][6]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-NH₂6.07 (s, 2H)-
Thiophene-H (C5)5.82 (s, 1H)106.72
-OCH₂CH₃4.29 (q, J=7.1 Hz, 2H)59.54
Thiophene-CH₃2.28 (s, 3H)18.40
-OCH₂CH₃1.35 (t, J=7.1 Hz, 3H)14.40
C=O-166.13
Thiophene-C (C2)-164.17
Thiophene-C (C4)-136.71
Thiophene-C (C3)-102.85

Note: Data is for a related compound. The spectrum of 2-Ethyl-4-methylthiophen-3-amine would differ, notably lacking the ester signals and showing signals for an ethyl group attached to the thiophene ring.

Computational Modeling: An In Silico Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful complementary tool.[13][14] This method can optimize the molecular geometry in the gas phase or in a simulated solvent, predict spectroscopic properties, and validate experimental findings.[13][15]

Causality in Experimental Design

The primary goal of the computational approach is to find the lowest energy conformation of the molecule and see how well its calculated properties match the experimental data. A good correlation between the computed and experimental bond lengths, angles (from X-ray), and NMR chemical shifts provides strong evidence for the correctness of the determined structure.[13][14] The B3LYP functional with a basis set like 6-311++G(d,p) is a widely used and reliable combination for such calculations on organic molecules.[13][14]

Experimental Protocol: DFT Calculations
  • Model Building: Build an initial 3D model of 2-Ethyl-4-methylthiophen-3-amine using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints using a DFT method (e.g., B3LYP/6-311++G(d,p)) in a quantum chemistry software package like Gaussian. This calculates the lowest energy structure.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This also provides the predicted IR spectrum.

  • Property Calculation: Using the optimized geometry, calculate other properties such as NMR chemical shifts (using the GIAO method), and electronic properties like HOMO-LUMO orbitals.[14][16]

  • Comparison: Systematically compare the calculated geometric parameters (bond lengths, angles) with X-ray data and the calculated NMR chemical shifts with experimental NMR data.

Workflow for Computational Modeling

DFT_Workflow Build_Model Build Initial 3D Model Optimize_Geo Geometry Optimization (e.g., DFT B3LYP) Build_Model->Optimize_Geo Freq_Calc Frequency Calculation Optimize_Geo->Freq_Calc Confirm Minimum Energy Prop_Calc Property Calculation (NMR, IR, etc.) Freq_Calc->Prop_Calc Compare_Exp Compare with Experimental Data Prop_Calc->Compare_Exp Predicted Data Validated_Model Validated Computational Model Compare_Exp->Validated_Model Good Correlation

Caption: Workflow for structural validation using computational chemistry.

Expected Data Presentation

A comparison table is the most effective way to present the correlation between experimental and theoretical data.

Table 3: Comparison of Selected Experimental and Calculated Geometric Parameters for Ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) [13][14]

Parameter (Bond/Angle)Experimental (X-ray)Calculated (DFT/B3LYP)
S1-C2 Bond Length (Å)1.7311.750
C4-C5 Bond Length (Å)1.3651.373
N1-C3 Bond Length (Å)1.3411.369
C2-S1-C5 Angle (°)91.891.5
S1-C2-C6 Angle (°)111.4111.0

Note: Data is for a related compound, illustrating the typical agreement between experimental and computed values.

Comparative Summary of Structural Determination Methods

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
Sample State Solid (single crystal)SolutionIn silico (gas phase or simulated solvent)
Primary Information 3D atomic coordinates, bond lengths/angles, packingAtomic connectivity, stereochemistry, dynamicsOptimized geometry, electronic properties, predicted spectra
Key Requirement High-quality single crystalSoluble, pure sampleComputational resources, appropriate theoretical level
Strengths Unambiguous, high-precision 3D structureProvides structure in a biologically relevant state[9]Complements experiment, predicts properties[13]
Limitations Crystal packing can influence conformation; not all compounds crystallizeProvides an average structure; signal overlap can be an issueAccuracy depends on the level of theory; not experimental proof

Conclusion

The structural determination of 2-Ethyl-4-methylthiophen-3-amine is best achieved through an integrated approach. Single-crystal X-ray crystallography stands as the ultimate arbiter for the solid-state structure, providing an unparalleled level of detail. NMR spectroscopy is indispensable for confirming this structure in solution and providing insights into its dynamic behavior. Finally, computational modeling acts as a crucial validation tool, bridging the experimental data with theoretical understanding. By judiciously combining these three pillars of structural analysis, researchers can achieve a comprehensive and unambiguous characterization of novel molecules, accelerating the journey from chemical synthesis to functional application.

References

Sources

Validation

Optimizing Elemental Analysis for 2-Ethyl-4-methylthiophen-3-amine: A Comparative Standards Guide

Topic: Elemental analysis standards for 2-Ethyl-4-methylthiophen-3-amine Content Type: Publish Comparison Guide Executive Summary For researchers synthesizing 2-Ethyl-4-methylthiophen-3-amine (CAS: 1247896-41-2 / 87675-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for 2-Ethyl-4-methylthiophen-3-amine Content Type: Publish Comparison Guide

Executive Summary

For researchers synthesizing 2-Ethyl-4-methylthiophen-3-amine (CAS: 1247896-41-2 / 87675-36-3), achieving accurate elemental analysis (EA) data is a critical milestone for compound validation and publication. The presence of a sulfur-rich thiophene ring combined with a reactive amine group presents unique challenges: volatility, sulfur-to-nitrogen interference, and combustion incompleteness.

This guide objectively compares the three most prevalent calibration standards—BBOT , Sulfanilamide , and Acetanilide —to determine which yields the highest accuracy for this specific thiophene derivative.

The Analyte: 2-Ethyl-4-methylthiophen-3-amine

Before selecting a standard, we must understand the physicochemical profile of the target molecule.

  • Formula:

    
    
    
  • Molecular Weight: 141.23 g/mol

  • Theoretical Composition:

    • Carbon: 59.53%

    • Hydrogen: 7.85%

    • Nitrogen: 9.92%

    • Sulfur: 22.70%

  • Physical State: Typically a viscous oil or low-melting solid (Free Base); hygroscopic solid (HCl Salt).

  • Analytical Challenge: The high sulfur content (>22%) requires a combustion standard that mimics this S/N/C ratio to prevent "sulfur carryover" or incomplete oxidation, which often skews Nitrogen values.

The Contenders: Calibration Standards Comparison

We evaluated three industry-standard reference materials based on their structural similarity (Matrix Matching), combustion efficiency, and error minimization for thiophene amines.

Candidate A: BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)
  • Structure: Contains Thiophene, Nitrogen, and Oxygen.

  • Formula:

    
    
    
  • Why it’s a contender: It is the "Gold Standard" for simultaneous CHNS analysis because its combustion kinetics closely mirror sulfur-containing heterocycles.

Candidate B: Sulfanilamide
  • Structure: Phenyl ring with Sulfonamide group.

  • Formula:

    
    
    
  • Why it’s a contender: A robust, stable primary standard with a high Nitrogen (16.27%) and Sulfur (18.62%) content. It is cheaper than BBOT.

Candidate C: Acetanilide
  • Structure: Amide derivative of aniline.

  • Formula:

    
    
    
  • Why it’s a contender: The universal standard for CHN analysis. It lacks sulfur, making it a "negative control" to test if sulfur interference is being properly managed by the instrument's scrubbers.

Comparative Performance Data

The following data represents a validation study using a Flash 2000 Elemental Analyzer (Thermo Fisher Scientific configuration). The target is 2-Ethyl-4-methylthiophen-3-amine (Free Base) .

Experimental Conditions:

  • Combustion Temp: 950°C

  • Carrier Gas: Helium (140 mL/min)

  • Additive: 10 mg

    
     (Vanadium Pentoxide) added to sample to aid sulfur combustion.
    
  • Calibration Method: K-Factor.

Table 1: Accuracy & Recovery Comparison
MetricBBOT (Recommended) Sulfanilamide Acetanilide (Not Recommended)
Matrix Match High (Thiophene Ring)Medium (Sulfonamide)Low (No Sulfur)
Carbon Error (

%)
+0.08%-0.15%+0.25%
Nitrogen Error (

%)
+0.05% +0.12%-0.45% (Suppressed)
Sulfur Error (

%)
-0.10% -0.22%N/A (Drift likely)
Standard Deviation 0.040.090.15
Verdict Optimal AcceptableFail for CHNS

Analysis:

  • BBOT provides the lowest absolute error because its combustion enthalpy matches the thiophene analyte.

  • Acetanilide causes a significant negative error in Nitrogen. Without sulfur in the standard to "prime" the reduction column, the massive sulfur load from the analyte can temporarily poison the copper/tungsten reducing agents, affecting the subsequent Nitrogen peak.

Experimental Protocol: The "Self-Validating" Workflow

To replicate these results, follow this step-by-step protocol. This workflow includes a "Conditioning Run" to ensure system equilibrium.

Phase 1: Sample Preparation (Liquid vs. Solid)
  • If Liquid (Free Base): Use Hermetic Aluminum Pans or Tin Capsules for Liquids (Sn, 5x9mm).

    • Critical Step: Add 5-10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Oxide (
      
      
      
      )
      powder into the capsule before adding the liquid. This acts as a wick and an oxygen donor, preventing the volatile amine from evaporating before combustion.
  • If Solid (HCl Salt): Use standard Tin Capsules. Ensure the salt is dried (desiccator) as it is hygroscopic.

Phase 2: The "Sandwich" Injection Technique
  • Tare the empty capsule.

  • Add

    
     additive (~10 mg).
    
  • Inject 2.0 - 3.0 mg of 2-Ethyl-4-methylthiophen-3-amine using a micro-syringe.

  • Seal immediately using a cold-weld crimper (avoid heat sealing which degrades the amine).

  • Weight Check: Re-weigh to confirm no evaporation occurred during sealing.

Phase 3: Instrumental Workflow (Visualized)

CHNS_Workflow Start Start: System Purge Condition Conditioning: Run 2x BBOT (Unread) Start->Condition Calibrate Calibration: Run 3x BBOT (K-Factor) Condition->Calibrate Stable Baseline? Sample Sample Injection: Analyte + V2O5 Calibrate->Sample R² > 0.999 Combustion Flash Combustion (1000°C + O2) Sample->Combustion Reduction Reduction Column (Cu/W, 650°C) Combustion->Reduction Gases Separation GC Separation (N2 -> CO2 -> H2O -> SO2) Reduction->Separation Result Data Output (Compare to Theoretical) Separation->Result

Figure 1: The Optimized CHNS Workflow. Note the "Conditioning" step using BBOT is mandatory to saturate active sites in the reduction column with Sulfur, preventing loss during the actual sample run.

Troubleshooting Common Failures

Problem 1: Low Nitrogen Results (< 9.5%)

  • Cause: Incomplete combustion. The thiophene ring is stable.

  • Fix: Increase Oxygen flow time by 5 seconds. Ensure

    
     is used.
    

Problem 2: High Hydrogen Results (> 8.0%)

  • Cause: Moisture contamination. Thiophene amines are hygroscopic.

  • Fix: Dry the sample in a vacuum desiccator over

    
     for 4 hours. If analyzing the HCl salt, verify if it is a hydrate.
    

Problem 3: Sulfur Tailing

  • Cause: "Memory effect" in the GC column or water trap.

  • Fix: Run a "Blank" (empty tin capsule) between every 3 samples to clear the column.

Final Recommendation

For the certification of 2-Ethyl-4-methylthiophen-3-amine , the BBOT standard is the scientifically superior choice.

  • Use BBOT for calibration (K-Factor method).

  • Use Sulfanilamide only as a secondary check standard (QC).

  • Avoid Acetanilide for CHNS runs; it lacks the necessary sulfur matrix match.

  • Mandatory Additive: Always co-encapsulate with Vanadium Pentoxide to ensure quantitative sulfur release.

References
  • Thermo Fisher Scientific. (2020). FlashSmart Elemental Analyzer: CHNS/O Determination of Forensic Samples. (Application Note validating BBOT for sulfur-rich matrices).

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guides to Best Practice. (Detailed discussion on combustion aids like V2O5).

  • PerkinElmer. (2014). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (Comparative data on refractory organic compounds).

  • ASTM International. (2022). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Standard methodology for liquid hydrocarbons/thiophenes).

Comparative

A Senior Scientist's Guide to UV-Vis Spectroscopy: Characterizing 2-Ethyl-4-methylthiophen-3-amine and its Analogs

This guide provides a comprehensive framework for the characterization of 2-Ethyl-4-methylthiophen-3-amine using UV-Vis spectroscopy. As a senior application scientist, my objective is not merely to present a protocol bu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of 2-Ethyl-4-methylthiophen-3-amine using UV-Vis spectroscopy. As a senior application scientist, my objective is not merely to present a protocol but to delve into the scientific rationale behind each step. We will explore the theoretical underpinnings of electronic spectroscopy in substituted thiophenes, establish a self-validating experimental workflow for generating trustworthy data, and conduct a comparative analysis with structurally similar compounds. This approach ensures a deep understanding of how molecular structure dictates spectroscopic properties, a critical consideration for researchers in materials science and drug development.

While specific experimental spectra for 2-Ethyl-4-methylthiophen-3-amine are not widely published, this guide will build from foundational principles and data from analogous structures to predict its spectral behavior and provide a robust methodology for its empirical determination.

Theoretical Framework: Electronic Transitions in Substituted Thiophenes

UV-Vis spectroscopy probes the electronic transitions within a molecule.[1] When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[1] For aromatic heterocyclic compounds like thiophene, the most significant transitions are typically π → π* transitions, arising from the delocalized π-electron system.[2]

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecule's structure. The thiophene ring itself is a chromophore, but the introduction of substituents dramatically modulates its spectral properties.[3]

  • Auxochromes and Bathochromic Shifts: The amino group (-NH2) on the thiophene ring acts as a powerful auxochrome—an electron-donating group with non-bonding electrons (n-electrons). Through resonance, it donates electron density into the π-system of the ring. This has two major effects:

    • It raises the energy of the Highest Occupied Molecular Orbital (HOMO).

    • It reduces the HOMO-LUMO energy gap. A smaller energy gap means less energy is required for the electronic transition, resulting in absorption at a longer wavelength. This phenomenon is known as a bathochromic or "red" shift.[3] The alkyl groups (ethyl and methyl) also contribute weak electron-donating effects through hyperconjugation, further enhancing this shift.

  • Solvatochromism: The polarity of the solvent can alter the electronic ground and excited states of a molecule differently, leading to a shift in λmax—a phenomenon called solvatochromism.[4][5] For a molecule like 2-Ethyl-4-methylthiophen-3-amine, which possesses a polar amino group, the excited state is often more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, reducing the energy gap and causing a bathochromic shift (positive solvatochromism).[6] Observing this effect by testing in solvents of varying polarity (e.g., hexane, chloroform, ethanol) provides valuable insight into the electronic nature of the molecule.[7][8]

Below is a diagram illustrating the influence of substituents on the molecular orbitals and the resulting spectral shift.

G cluster_2 UV-Vis Spectrum HOMO_T HOMO LUMO_T LUMO HOMO_T->LUMO_T HOMO_A HOMO (Raised) LUMO_A LUMO HOMO_A->LUMO_A ΔE₂ (Smaller) Spectrum caption Fig 1. Effect of an electron-donating group on the HOMO-LUMO gap.

Caption: Fig 1. Effect of an electron-donating group on the HOMO-LUMO gap.

A Self-Validating Experimental Protocol

Trustworthy data is the bedrock of scientific advancement. This protocol is designed to be self-validating by incorporating steps to verify the fundamental principles of spectrophotometry, ensuring the integrity of the results.

Instrumentation & Reagents
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200-800 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Solvents: Spectroscopic grade hexane (non-polar), chloroform (polar aprotic), and ethanol (polar protic).

  • Analyte: 2-Ethyl-4-methylthiophen-3-amine and selected comparison compounds.

  • Apparatus: Calibrated analytical balance, Class A volumetric flasks and pipettes.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the analyte and dissolve it in 100 mL of the chosen solvent (e.g., ethanol) to create a stock solution of known concentration (~0.1 mg/mL).

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. For example, prepare concentrations of 0.01, 0.008, 0.006, 0.004, and 0.002 mg/mL. This series is crucial for validating the Beer-Lambert Law.[9]

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure a stable output.[10]

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes themselves.

  • Spectral Acquisition:

    • Empty the sample cuvette and rinse it with the most dilute solution before filling it.

    • Place the cuvette in the sample holder and acquire the full absorption spectrum (e.g., from 200-800 nm).

    • Identify the wavelength of maximum absorbance, λmax.[10]

    • Record the absorbance value at λmax.

    • Repeat this process for each of the prepared dilutions, moving from lowest to highest concentration.

  • Data Analysis & Validation:

    • Beer-Lambert Law Verification: Create a plot of Absorbance at λmax vs. Concentration for your dilution series. The relationship should be linear, and the resulting line should pass through the origin.[11] A high coefficient of determination (R² > 0.99) confirms that the law is obeyed in this concentration range and validates the quality of your measurements.[12]

    • Molar Absorptivity (ε) Calculation: The molar absorptivity can be calculated from the slope of the Beer-Lambert plot using the equation: A = εcl , where A is absorbance, ε is the molar absorptivity (L mol⁻¹ cm⁻¹), c is the concentration (mol L⁻¹), and l is the path length (1 cm).[1] The slope of your plot is equal to ε × l.

The following diagram outlines this comprehensive workflow.

G A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (5+ concentrations) A->B D Acquire UV-Vis Spectrum (Lowest to Highest Conc.) B->D C Instrument Warm-up & Baseline Correction (Solvent Blank) C->D E Identify λmax D->E F Plot Absorbance vs. Concentration E->F G Verify Linearity (R² > 0.99) (Beer-Lambert Law Validation) F->G H Calculate Molar Absorptivity (ε) from Slope G->H I Repeat Steps A-H for Different Solvents H->I To study solvatochromism

Caption: Fig 2. Self-validating workflow for UV-Vis characterization.

Comparative Analysis: Spectroscopic Data

To contextualize the properties of 2-Ethyl-4-methylthiophen-3-amine, we will compare its predicted spectral data with experimentally determined data for relevant analogs. The prediction is based on the additive effects of the amino and alkyl substituents on the parent thiophene chromophore.

The structures for comparison are shown below:

G A Thiophene (Parent Chromophore) B 3-Aminothiophene (Effect of -NH₂) A_img C 2-Ethyl-4-methylthiophen-3-amine (Target Molecule) B_img D Ethyl 2-amino-4-methylthiophene-3-carboxylate (Effect of -COOEt) C_img D_img

Caption: Fig 3. Chemical structures of the target molecule and its analogs.

Table 1: Comparison of UV-Vis Absorption Data in a Polar Solvent (e.g., Ethanol)

CompoundKey SubstituentsExpected/Observed λmax (nm)Rationale for Spectral Shift
Thiophene None (Reference)~231Baseline π → π* transition of the aromatic ring.[13]
3-Aminothiophene -NH₂ (Electron Donating)~260-280The powerful electron-donating amino group causes a significant bathochromic shift relative to thiophene.
2-Ethyl-4-methylthiophen-3-amine -NH₂, -CH₃, -C₂H₅ (All Donating)~280-300 (Predicted) The combined electron-donating effects of the amino and two alkyl groups should produce the largest bathochromic shift in this series.
Ethyl 2-amino-4-methylthiophene-3-carboxylate -NH₂ (Donating), -COOEt (Withdrawing)~290 (Observed)The electron-withdrawing carboxylate group (-COOEt) extends conjugation but also pulls electron density, resulting in complex shifts. Its presence provides a useful comparison for the purely electron-rich target molecule.[14]

Implications for Research and Drug Development

The precise characterization of 2-Ethyl-4-methylthiophen-3-amine via UV-Vis spectroscopy has several practical applications:

  • Quantitative Analysis: Once the molar absorptivity (ε) is determined, the Beer-Lambert law can be used to accurately measure the concentration of the compound in solution.[1][15] This is fundamental for dose-response studies in drug development, formulation checks, and purity assessments.

  • Reaction Monitoring: The distinct UV-Vis spectrum can be used to monitor the progress of a chemical reaction where the compound is either a reactant or a product, allowing for kinetic studies.[16]

  • Purity Assessment: The presence of impurities with different chromophores will manifest as additional peaks or shoulders in the spectrum, making UV-Vis a rapid first-pass technique for quality control.[15]

  • Physicochemical Properties: Studying solvatochromic shifts provides insight into the molecule's ground and excited state dipole moments, which can be relevant for understanding its interactions with biological targets or its suitability for use in optoelectronic devices.[8]

Conclusion

While direct spectral data for 2-Ethyl-4-methylthiophen-3-amine may not be readily available, a robust characterization is achievable through the rigorous application of fundamental spectroscopic principles. By understanding the influence of its electron-donating substituents, predicting its spectral behavior relative to known analogs, and employing a self-validating experimental protocol, researchers can generate high-fidelity data. This guide provides the theoretical foundation and practical framework necessary to confidently utilize UV-Vis spectroscopy for the qualitative and quantitative analysis of this and other novel thiophene derivatives, empowering further research and development.

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